Flomoxef Sodium
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N6O7S2.Na/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24;/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27);/q;+1/p-1/t12-,15+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPZBOLFWGINKN-YLCXCWDSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N6NaO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92823-03-5 | |
| Record name | Flomoxef sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092823035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLOMOXEF SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445HIB8XNF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Flomoxef Sodium: A Technical Guide to its Antibacterial Spectrum and In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flomoxef sodium is a parenteral oxacephem antibiotic, structurally related to the cephalosporin class of beta-lactam antibiotics.[1][2] It exerts its bactericidal effect by inhibiting bacterial cell wall synthesis, a critical process for bacterial survival and replication.[1][3] This technical guide provides an in-depth overview of the antibacterial spectrum and in vitro activity of this compound, presenting key data, experimental methodologies, and its mechanism of action.
Mechanism of Action
This compound's primary target is the bacterial cell wall.[1] The key steps in its mechanism of action are:
-
Inhibition of Peptidoglycan Synthesis: this compound interferes with the synthesis of peptidoglycan, a vital polymer that forms the mesh-like layer of the bacterial cell wall, providing it with structural integrity.[3]
-
Targeting Penicillin-Binding Proteins (PBPs): The drug specifically binds to and inhibits the activity of penicillin-binding proteins (PBPs).[1][3] PBPs are enzymes essential for the final steps of peptidoglycan assembly, including the cross-linking of peptidoglycan chains.[3]
-
Cell Wall Destabilization and Lysis: By inhibiting PBPs, this compound prevents the formation of a stable cell wall. This leads to a structurally compromised cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and death.[1][3]
This bactericidal action is most effective against actively dividing bacteria that are synthesizing new cell wall material.[3]
Antibacterial Spectrum
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][3] Its stability against many beta-lactamases enhances its efficacy against strains that are resistant to other beta-lactam antibiotics.[3]
Gram-Positive Activity
Flomoxef is potent against many clinically important Gram-positive pathogens. It demonstrates excellent activity against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus pyogenes.[4][5]
Gram-Negative Activity
The drug is also highly active against a range of Gram-negative bacteria. It shows excellent activity against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, including strains that produce extended-spectrum beta-lactamases (ESBLs).[4][5] However, Flomoxef has no activity against Pseudomonas aeruginosa.[6]
In Vitro Activity: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in vitro activity of this compound against various bacterial isolates, as determined by the broth microdilution method.[4] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 1: In Vitro Activity of this compound Against Gram-Negative Bacteria
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Escherichia coli | Not Specified | 88.8[4] | ||
| Escherichia coli (ESBL-producing) | Not Specified | 0.125[4][5] | 0.5-1[4][5] | |
| Klebsiella pneumoniae | Not Specified | 88.3[4] | ||
| Klebsiella pneumoniae (ESBL-producing) | Not Specified | 0.125[4][5] | 0.5-1[4][5] | |
| Proteus mirabilis | Not Specified | 97.7[4] | ||
| Proteus mirabilis (ESBL-producing) | Not Specified | 0.125[4][5] | 0.5-1[4][5] | |
| Enterobacter spp. | 20 | Geometric Mean MIC: 12.6[7] | ||
| Acinetobacter anitratus | 20 | Geometric Mean MIC: 33.1[7] | ||
| Pseudomonas aeruginosa | 20 | >256[7] |
Table 2: In Vitro Activity of this compound Against Gram-Positive Bacteria
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | Not Specified | 0.5[4][5] | 0.5[4][5] |
| Staphylococcus aureus | 20 | Geometric Mean MIC: 0.44[7] | |
| Streptococcus pyogenes | Not Specified | 0.125[4][5] | 0.25[4][5] |
| Streptococcus pneumoniae | Not Specified | 2[4][5] | 16[4][5] |
| Enterococcus faecalis | 20 | Geometric Mean MIC: 64[7] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol Steps:
-
Bacterial Isolate Preparation: A standardized inoculum of the test bacterium is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).[8]
-
Antibiotic Dilution: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Time-Kill Kinetics Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[9]
Protocol Steps:
-
Inoculum Preparation: A bacterial culture in its logarithmic growth phase is prepared.
-
Exposure to Antibiotic: this compound is added to the bacterial culture at various multiples of its predetermined MIC.
-
Sampling Over Time: Aliquots are removed from the culture at specific time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification of Viable Bacteria: The antibiotic in the collected samples is neutralized, and the samples are serially diluted and plated on agar to determine the number of viable bacteria (Colony Forming Units, CFU/mL).
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time to visualize the rate of bacterial killing. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum.[9]
Post-Antibiotic Effect (PAE)
The PAE refers to the suppression of bacterial growth that persists after a short exposure of the organisms to an antimicrobial agent.[10] Beta-lactam antibiotics, including cephalosporins, generally exhibit a weak or absent PAE.[10]
Protocol Steps:
-
Antibiotic Exposure: A bacterial culture is exposed to a specific concentration of this compound for a defined period (e.g., 1-2 hours).
-
Antibiotic Removal: The antibiotic is removed by methods such as repeated centrifugation and washing of the bacterial cells.
-
Monitoring of Regrowth: The treated bacterial culture is re-incubated in an antibiotic-free medium, and bacterial growth is monitored over time by quantifying viable cell counts.
-
PAE Calculation: The PAE is calculated as the difference between the time it takes for the treated culture to increase by 1-log₁₀ and the time it takes for an untreated control culture to increase by the same amount.
Conclusion
This compound is a broad-spectrum oxacephem antibiotic with potent in vitro activity against a wide range of clinically relevant Gram-positive and Gram-negative pathogens, including ESBL-producing Enterobacteriaceae. Its mechanism of action, centered on the inhibition of bacterial cell wall synthesis via PBP binding, results in a bactericidal effect. The presented data and experimental protocols provide a comprehensive technical overview for researchers and drug development professionals engaged in the study and application of this important antimicrobial agent.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Flomoxef - AdisInsight [adisinsight.springer.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Flomoxef showed excellent in vitro activity against clinically important gram-positive and gram-negative pathogens causing community- and hospital-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The in vitro activity of flomoxef compared to four other cephalosporins and imipenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interpretive criteria of antimicrobial disk susceptibility tests with flomoxef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. emerypharma.com [emerypharma.com]
- 10. derangedphysiology.com [derangedphysiology.com]
Pharmacokinetics and pharmacodynamics of Flomoxef Sodium
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Flomoxef Sodium
Introduction
This compound is a parenteral, broad-spectrum, second-generation oxacephem antibiotic, structurally related to the cephalosporin class of beta-lactam antibiotics.[1][2] Developed by Shionogi, it is marketed under trade names such as Flumarin®.[1][3] Flomoxef demonstrates bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobes.[2][4] Notably, it exhibits stability against many extended-spectrum β-lactamases (ESBLs), making it a valuable therapeutic option for infections caused by such resistant organisms.[4][5] Its primary clinical applications include the treatment of serious infections such as respiratory tract infections, intra-abdominal infections, and urinary tract infections.[1][5] This guide provides a detailed examination of the pharmacodynamic and pharmacokinetic properties of this compound for researchers and drug development professionals.
Pharmacodynamics
Mechanism of Action
Like other beta-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2] The process involves the following key steps:
-
Penetration: Flomoxef penetrates the bacterial cell wall to reach its target. In Gram-negative bacteria, this involves passing through the outer membrane.[2]
-
PBP Binding: The drug covalently binds to Penicillin-Binding Proteins (PBPs), which are essential bacterial enzymes.[2][6]
-
Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the final transpeptidation step of peptidoglycan synthesis.[6] Peptidoglycan is a critical polymer that provides structural integrity to the bacterial cell wall.[2]
-
Cell Lysis: The inhibition of cell wall maintenance and synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic pressure, which ultimately results in cell lysis and death.[1][2]
This mechanism is particularly effective against actively dividing bacteria that are synthesizing new cell wall material.[2]
Caption: Mechanism of action for this compound.
Spectrum of Antibacterial Activity
Flomoxef has a broad spectrum of activity, covering many clinically significant pathogens.[2] It is notably stable against degradation by many ESBLs, such as TEM, SHV, and CTX-M types, which are common in Enterobacterales.[2][7] However, it is inactivated by carbapenemases and Class C (AmpC) β-lactamases.[5] Its activity profile includes:
-
Gram-Positive Aerobes: Effective against Staphylococcus aureus (methicillin-susceptible, MSSA), Streptococcus pneumoniae, and Streptococcus pyogenes.[1][8] It is not active against Enterococcus spp.[5]
-
Gram-Negative Aerobes: Demonstrates good activity against Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Haemophilus influenzae.[4][8] It is not effective against Pseudomonas aeruginosa or Acinetobacter spp.[5]
-
Anaerobes: Active against various anaerobic bacteria, including Bacteroides fragilis.[6][9]
Pharmacodynamic Indices and Target Attainment
The primary pharmacodynamic (PD) index that predicts the efficacy of beta-lactam antibiotics, including Flomoxef, is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[10]
-
Bactericidal Target: The target %fT > MIC for a bactericidal effect (e.g., a 1-log10 reduction in bacterial count) with Flomoxef against ESBL-producing E. coli has been identified as approximately 35.1% to 40%.[8][10] Some analyses suggest a target of 70% T > MIC (using total drug concentration) for clinical efficacy in urinary tract infections.[11][12]
Time-kill curve studies have shown that Flomoxef exhibits time-dependent bactericidal activity at low concentrations and concentration-dependent activity at higher concentrations.[10]
Minimum Inhibitory Concentration (MIC) Data
The susceptibility of various bacterial isolates to Flomoxef is summarized in the table below.
| Bacterial Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| ESBL-producing E. coli & K. pneumoniae | 0.125 | 0.5 - 1 | [4][8] |
| Methicillin-Susceptible S. aureus (MSSA) | 0.5 | 0.5 | [8] |
| Streptococcus pyogenes | 0.125 | 0.25 | [8] |
| Streptococcus pneumoniae | 2 | 16 | [8] |
| Bacteroides fragilis | - | (Range: 0.5 - ≥128) | [6] |
| Methicillin-Resistant S. aureus (MRSA) | - | (Range: 4 - ≥16) | [6] |
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME)
Flomoxef is administered intravenously, leading to rapid achievement of therapeutic concentrations in the bloodstream.[1]
-
Distribution: The drug is well-distributed into various body tissues.[13][14] The plasma protein binding of Flomoxef is approximately 35%.[13][14] Studies in patients undergoing lower gastrointestinal surgery have quantified tissue penetration, showing mean tissue-to-plasma ratios (based on the area under the curve) of 0.68 for peritoneal fluid, 0.40 for the peritoneum, and 0.16 for subcutaneous adipose tissue.[15]
-
Metabolism: Flomoxef is minimally metabolized in the liver.[13][14]
-
Excretion: The primary route of elimination is renal.[4] Approximately 85-95% of the administered dose is excreted as an unchanged drug in the urine within 6 hours.[4][16] The elimination half-life is short, approximately 50 minutes in adults with normal renal function.[4][14]
Pharmacokinetic Parameters
The table below summarizes key pharmacokinetic parameters for this compound in adult populations with normal renal function.
| Parameter | Value | Reference(s) |
| Elimination Half-Life (t½) | ~50 minutes | [4][14] |
| Plasma Protein Binding | ~35% | [13][14] |
| Route of Elimination | Primarily Renal | [4] |
| Urinary Excretion (Unchanged) | 85-95% within 6 hours | [4][16] |
| Metabolism | Minimal | [13][14] |
Note: The pharmacokinetics are altered in specific populations. In neonates, the mean half-life is longer, averaging 2.2 hours, due to immature renal function.[17] Dosage adjustments are required for patients with renal impairment.[1][9]
Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
Experimental Protocols & Methodologies
The characterization of Flomoxef's PK/PD profile relies on standard preclinical and clinical methodologies. While specific, detailed protocols are proprietary to individual studies, the general approaches are described below.
In Vitro Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of Flomoxef against a panel of bacterial isolates.
-
Methodology: Broth microdilution or agar dilution methods are typically employed according to standards from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). A standardized inoculum of a specific bacterium is exposed to serial twofold dilutions of Flomoxef. The MIC is defined as the lowest drug concentration that completely inhibits visible bacterial growth after a defined incubation period (e.g., 18-24 hours).
In Vitro Time-Kill Studies
-
Objective: To assess the bactericidal or bacteriostatic activity of Flomoxef over time at various concentrations relative to the MIC.
-
Methodology: A standardized bacterial suspension is incubated with Flomoxef at several multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC) and a growth control without the antibiotic. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to determine the number of viable colony-forming units (CFU/mL). A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically defined as bactericidal activity.
Animal Infection Models (e.g., Murine Thigh Infection Model)
-
Objective: To establish the PK/PD index (%fT > MIC, fAUC/MIC, or fCmax/MIC) that best correlates with efficacy in vivo and to determine the magnitude of this index required for a specific endpoint (e.g., stasis, 1-log kill).
-
Methodology:
-
Neutropenia: Mice are rendered neutropenic (immunocompromised) to ensure the observed antibacterial effect is due to the drug alone.
-
Infection: A known quantity of the target pathogen is injected into the thigh muscle.
-
Treatment: After a set period to allow the infection to establish, various dosing regimens of Flomoxef are administered over 24 hours.
-
Analysis: At the end of the treatment period, the thighs are homogenized, and bacterial CFU counts are determined. Concurrently, pharmacokinetic studies are performed in a parallel group of infected mice to determine the drug concentration profiles. The change in bacterial density is then correlated with the calculated PK/PD indices for each dosing regimen to identify the index that best predicts the outcome.[10]
-
Pharmacokinetic Modeling and Simulation
-
Objective: To characterize the drug's population pharmacokinetics and to predict the probability of achieving the desired PK/PD target with various dosing regimens in different patient populations.
-
Methodology:
-
Data Collection: Plasma concentration-time data are collected from clinical studies in healthy volunteers or patients.
-
Model Building: A population pharmacokinetic model (e.g., a one- or two-compartment model) is developed using software like NONMEM to describe the drug's absorption, distribution, and elimination, and to identify significant covariates (e.g., renal function, body weight).
-
Monte Carlo Simulation: The final model is used to simulate thousands of virtual patients with varying characteristics. For each simulated patient, the %fT > MIC is calculated for a given dosing regimen and MIC value.
-
Target Attainment Analysis: The results are summarized as the Probability of Target Attainment (PTA)—the percentage of simulated patients who achieve or exceed the predefined PK/PD target (e.g., %fT > MIC ≥ 40%). A PTA of ≥90% is often considered indicative of a robust dosing regimen.[11]
-
Caption: Workflow for PK/PD characterization and dose optimization.
Conclusion
This compound is a potent oxacephem antibiotic with a well-defined pharmacodynamic and pharmacokinetic profile. Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis, and its efficacy is best predicted by the %fT > MIC. Key features include its stability against many ESBLs, a broad spectrum of activity, and rapid elimination primarily via the kidneys. A thorough understanding of its MIC distributions, target attainment criteria, and the influence of patient factors such as renal function is critical for optimizing dosing strategies to ensure clinical success and mitigate the development of resistance. The methodologies outlined provide a robust framework for the continued evaluation and clinical application of this important therapeutic agent.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Flomoxef - AdisInsight [adisinsight.springer.com]
- 4. mdpi.com [mdpi.com]
- 5. list.essentialmeds.org [list.essentialmeds.org]
- 6. toku-e.com [toku-e.com]
- 7. cdn.who.int [cdn.who.int]
- 8. researchgate.net [researchgate.net]
- 9. paochien.com.tw [paochien.com.tw]
- 10. Pharmacokinetics/Pharmacodynamics Evaluation of Flomoxef against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli In Vitro and In Vivo in a Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic/Pharmacodynamic Analysis and Dose Optimization of Cefmetazole and Flomoxef against Extended-Spectrum β-Lactamase-Producing Enterobacterales in Patients with Invasive Urinary Tract Infection Considering Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic/Pharmacodynamic Analysis and Dose Optimization of Cefmetazole and Flomoxef against Extended-Spectrum β-Lactamase-Producing Enterobacterales in Patients with Invasive Urinary Tract Infection Considering Renal Function [mdpi.com]
- 13. mims.com [mims.com]
- 14. mims.com [mims.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. [Pharmacokinetic and clinical studies on flomoxef in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Laboratory and clinical evaluations of this compound in neonates] - PubMed [pubmed.ncbi.nlm.nih.gov]
Flomoxef Sodium: An In-depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flomoxef Sodium is a fourth-generation oxacephem antibiotic with a broad spectrum of antibacterial activity. Understanding its stability and degradation pathways is critical for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This technical guide provides a comprehensive overview of the stability of this compound and its degradation products, supported by available scientific literature.
Chemical Stability and Degradation Profile
This compound is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. The primary degradation pathways involve the cleavage of the β-lactam ring, a characteristic vulnerability of β-lactam antibiotics, and modifications of its side chains.
Degradation Pathways
The identified degradation products suggest several key degradation pathways:
-
Hydrolysis: The β-lactam ring is susceptible to hydrolytic cleavage under both acidic and alkaline conditions, leading to the formation of inactive penicilloic acid-like structures.
-
Isomerization: Epimerization at the C-6 and C-7 positions of the oxacephem nucleus can occur.
-
Side-chain cleavage: The side chains attached to the oxacephem core can undergo hydrolysis or other modifications.
The following diagram illustrates a generalized degradation pathway for this compound, leading to the formation of various degradation products.
References
An In-depth Technical Guide to the Oxacephem Class of Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxacephem class of β-lactam antibiotics represents a significant advancement in antibacterial therapy. Structurally similar to cephalosporins, oxacephems are distinguished by the substitution of the sulfur atom in the dihydrothiazine ring with an oxygen atom, a modification that enhances their antibacterial activity and stability against β-lactamase enzymes.[1][2] This guide provides a comprehensive technical overview of the core aspects of oxacephem antibiotics, focusing on their mechanism of action, key examples, quantitative data on their efficacy, and detailed experimental protocols relevant to their study and development.
Core Structure and Mechanism of Action
Oxacephems are synthetic compounds, not found in nature, that belong to the broader family of β-lactam antibiotics.[1] The core structure is a bicyclic system composed of a β-lactam ring fused to a six-membered dihydro-oxazine ring. This 1-oxa-β-lactam nucleus is the key to their antibacterial properties.
The primary mechanism of action of oxacephems is the inhibition of bacterial cell wall synthesis.[3] Like other β-lactam antibiotics, they act by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[3] This acylation is facilitated by the opening of the strained β-lactam ring. The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis.[3]
Caption: Mechanism of action of oxacephem antibiotics.
Key Examples: Latamoxef and Flomoxef
Two of the most well-known members of the oxacephem class are Latamoxef (Moxalactam) and Flomoxef.
-
Latamoxef: A broad-spectrum oxacephem antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic organisms.[4] It has been particularly noted for its ability to cross the blood-brain barrier, making it useful in the treatment of meningitis.[5] However, it has been associated with an increased risk of bleeding due to interference with vitamin K metabolism.[6]
-
Flomoxef: A second-generation oxacephem with a broad spectrum of activity.[7] It is effective against many Gram-positive and Gram-negative bacteria, including some strains resistant to other β-lactam antibiotics.[8] Flomoxef is considered to have a lower risk of causing bleeding disorders compared to latamoxef.[2]
Quantitative Data
The following tables summarize the in vitro activity and pharmacokinetic parameters of Latamoxef and Flomoxef.
Table 1: In Vitro Activity of Latamoxef (Minimum Inhibitory Concentration, MIC in µg/mL)
| Bacterial Species | MIC₅₀ | MIC₉₀ |
| Escherichia coli | 0.125 - 0.5 | 0.125 - 0.5 |
| Klebsiella pneumoniae | ≤0.5 | ≤0.5 |
| Pseudomonas aeruginosa | 8 - 32 | ≥64 |
| Staphylococcus aureus (Methicillin-sensitive) | 4 | 16 |
| Staphylococcus aureus (Methicillin-resistant) | >64 | >64 |
| Streptococcus pneumoniae | 1 | 3 |
| Streptococcus pyogenes | 1 | 3 |
| Enterococci | ≥64 | ≥64 |
Data sourced from[1].
Table 2: In Vitro Activity of Flomoxef (Minimum Inhibitory Concentration, MIC in µg/mL)
| Bacterial Species | MIC₅₀ | MIC₉₀ |
| Escherichia coli (ESBL-producing) | 0.125 | 0.5 - 1 |
| Klebsiella pneumoniae (ESBL-producing) | 0.125 | 0.5 - 1 |
| Proteus mirabilis | - | - |
| Staphylococcus aureus (Methicillin-sensitive) | 0.5 | 0.5 |
| Streptococcus pneumoniae | 2 | 16 |
| Streptococcus pyogenes | 0.125 | 0.25 |
Data sourced from[8]. Note: ESBL stands for Extended-Spectrum Beta-Lactamase.
Table 3: Pharmacokinetic Parameters of Latamoxef and Flomoxef
| Parameter | Latamoxef | Flomoxef |
| Administration Route | Intravenous, Intramuscular | Intravenous |
| Half-life (t½) | 1.5 - 2.5 hours | ~1 hour |
| Protein Binding | 40 - 60% | ~20% |
| Elimination | Primarily renal | Primarily renal |
| CSF Penetration | Good | - |
Data compiled from multiple sources.
Experimental Protocols
Synthesis of the 1-Oxacephem Nucleus
The synthesis of the 1-oxacephem nucleus is a complex multi-step process that often starts from penicillin derivatives. A general, industrially feasible approach is outlined below.
Caption: General workflow for the synthesis of the 1-oxacephem nucleus.
Detailed Methodological Steps (Conceptual):
-
Starting Material: The synthesis often commences with 6-aminopenicillanic acid (6-APA), a readily available precursor derived from penicillin G.[9]
-
Ring Opening and Rearrangement: The thiazolidine ring of the penam nucleus is opened and rearranged to form key intermediates. This can involve S-chlorination and treatment with a base to yield a sulfenyl chloride intermediate which then fragments.[9]
-
Formation of the Oxazine Ring: An intramolecular Wittig reaction or an intramolecular etherification is a crucial step to form the six-membered oxygen-containing ring, thus creating the oxacephem core.[9][10]
-
Functional Group Manipulations: Throughout the synthesis, various protecting groups are used for the carboxyl and amino functionalities. The C-7 position is often modified to introduce different side chains that modulate the antibacterial spectrum and potency. For instance, a 7-methoxy group can be introduced to enhance stability against β-lactamases.[11]
-
Side Chain Acylation: The final step typically involves the acylation of the 7-amino group with a desired side chain, which is critical for the antibiotic's spectrum of activity and pharmacokinetic properties.[11]
Note: The specific reagents and reaction conditions can vary significantly depending on the target oxacephem molecule. For a detailed synthesis of Latamoxef, refer to the procedures described by Nagata et al.[9]
In Vitro Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Stock solution of the oxacephem antibiotic
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the oxacephem antibiotic in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculate Plates: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.[12]
In Vivo Efficacy Testing: Mouse Systemic Infection Model
This model is used to evaluate the in vivo efficacy of an antibiotic in a living organism.
Materials:
-
Laboratory mice (e.g., Swiss Webster or BALB/c)
-
Pathogenic bacterial strain
-
Oxacephem antibiotic solution for injection
-
Saline solution (vehicle control)
-
Syringes and needles
Procedure:
-
Infection: Induce a systemic infection in mice by intraperitoneal (IP) or intravenous (IV) injection of a lethal or sub-lethal dose of the pathogenic bacteria. The bacterial dose should be predetermined to cause a consistent and measurable infection.
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer the oxacephem antibiotic to the mice via a suitable route (e.g., subcutaneous or intraperitoneal). Administer a vehicle control (saline) to a separate group of infected mice.
-
Dosage Regimen: The antibiotic can be administered as a single dose or in multiple doses over a period of time, depending on the pharmacokinetic properties of the drug and the study design.
-
Monitoring: Monitor the mice for a defined period (e.g., 7 days) for signs of illness and mortality.
-
Endpoint: The primary endpoint is typically the survival rate of the mice. The 50% effective dose (ED₅₀), the dose that protects 50% of the infected mice from death, can be calculated.[4]
-
Bacterial Load (Optional): At specific time points, a subset of mice can be euthanized, and target organs (e.g., spleen, liver, blood) can be harvested to determine the bacterial load (CFU/gram of tissue or mL of blood). This provides a quantitative measure of the antibiotic's ability to clear the infection.[6]
Caption: A typical experimental workflow for the evaluation of a new antibiotic.
Conclusion
The oxacephem class of antibiotics continues to be an important area of research and development in the fight against bacterial infections. Their unique structure provides a scaffold for the design of new agents with enhanced activity, improved pharmacokinetic profiles, and greater stability to bacterial resistance mechanisms. A thorough understanding of their synthesis, mechanism of action, and appropriate in vitro and in vivo evaluation is crucial for the successful development of the next generation of these life-saving drugs.
References
- 1. Latamoxef dosing regimen adjustments and pharmaceutical care in pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxacephem - Wikipedia [en.wikipedia.org]
- 3. antibiotics.or.jp [antibiotics.or.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and structure-activity relationships of a new class of 1-oxacephem-based human chymase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flomoxef showed excellent in vitro activity against clinically important gram-positive and gram-negative pathogens causing community- and hospital-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Latamoxef - Wikipedia [en.wikipedia.org]
- 10. Straightforward synthesis of 7 alpha-methoxy-1-oxacephems from penicillins [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antibacterial activity of 1-oxacephem derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
Flomoxef Sodium's Interaction with Penicillin-Binding Proteins: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Flomoxef sodium's binding affinity to Penicillin-Binding Proteins (PBPs), the primary mechanism of its antibacterial activity. Flomoxef, an oxacephem antibiotic, exerts its bactericidal effects by targeting and inactivating these essential bacterial enzymes, thereby disrupting cell wall synthesis and leading to cell lysis.[1][2] This document summarizes the available binding data, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.
This compound: Penicillin-Binding Protein (PBP) Binding Profile
Table 1: Qualitative Binding Affinity of this compound to Penicillin-Binding Proteins (PBPs)
| Bacterial Species | Penicillin-Binding Proteins (PBPs) Targeted (in descending order of affinity) |
| Staphylococcus aureus | PBP 2, PBP 4, PBP 3 |
| Escherichia coli | PBP 3, PBP 1A, PBP 1Bs |
This demonstrated affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria contributes to Flomoxef's broad spectrum of activity.
In Vitro Antibacterial Activity of Flomoxef
Minimum Inhibitory Concentration (MIC) values, while not a direct measure of binding affinity, provide a quantitative assessment of a drug's ability to inhibit bacterial growth, which for β-lactams is a direct consequence of PBP inhibition.
Table 2: Representative Minimum Inhibitory Concentration (MIC) Values of Flomoxef against Key Bacterial Pathogens
| Bacterial Species | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | ESBL-producing | 0.125 | 0.5-1 |
| Klebsiella pneumoniae | ESBL-producing | 0.5 | 16 |
| Staphylococcus aureus | Methicillin-susceptible (MSSA) | 0.5 | 0.5 |
| Streptococcus pyogenes | Not specified | 0.125 | 0.25 |
| Streptococcus pneumoniae | Not specified | 2 | 16 |
ESBL: Extended-Spectrum β-Lactamase
These values indicate potent activity against many clinically relevant bacteria, including strains resistant to other β-lactam antibiotics due to the production of ESBLs.
Experimental Protocol: Competitive Penicillin-Binding Protein (PBP) Binding Assay
The following protocol outlines a standard methodology for determining the binding affinity of a test compound, such as this compound, to PBPs using a competitive assay with a fluorescently labeled penicillin derivative (e.g., Bocillin-FL).
1. Preparation of Bacterial Membranes:
- Cultivate the bacterial strain of interest to the mid-logarithmic growth phase.
- Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, PBS).
- Lyse the cells using mechanical disruption (e.g., sonication or French press) in the presence of protease inhibitors.
- Isolate the cell membranes by ultracentrifugation.
- Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.
2. Competitive Binding Assay:
- In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with increasing concentrations of the test compound (this compound).
- Include a control sample with no test compound.
- Allow the binding reaction to reach equilibrium at a specified temperature (e.g., 37°C) for a defined period.
3. Fluorescent Labeling:
- Add a constant, saturating concentration of a fluorescent penicillin probe (e.g., Bocillin-FL) to each tube.
- Incubate for a sufficient time to allow the fluorescent probe to bind to any PBPs not occupied by the test compound.
4. SDS-PAGE and Fluorescence Detection:
- Stop the labeling reaction by adding a sample loading buffer.
- Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
5. Data Analysis:
- Quantify the fluorescence intensity of each PBP band in the different sample lanes.
- The intensity of the fluorescent signal will be inversely proportional to the binding of the test compound.
- Calculate the concentration of the test compound that inhibits 50% of the fluorescent probe binding (IC50) for each PBP by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of Flomoxef and the workflow of the competitive PBP binding assay.
Caption: Mechanism of action of this compound.
Caption: Workflow for a competitive PBP binding assay.
References
Methodological & Application
Flomoxef Sodium: Application Notes and Protocols for Evaluating Efficacy Against Multi-Drug Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flomoxef, a parenteral oxacephem antibiotic, has garnered renewed interest as a potential therapeutic option for infections caused by multi-drug resistant (MDR) bacteria, particularly extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[1][2][3] Its stability against many β-lactamases makes it a candidate for carbapenem-sparing treatment strategies.[2] These application notes provide a comprehensive overview of Flomoxef's in vitro activity against key MDR strains and detailed protocols for its evaluation.
Mechanism of Action
Flomoxef sodium is a bactericidal agent that functions by inhibiting bacterial cell wall synthesis.[4] Like other β-lactam antibiotics, its primary targets are penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[4] By binding to and inactivating PBPs, Flomoxef disrupts the integrity of the cell wall, leading to cell lysis and death.[4]
In Vitro Activity of this compound Against Multi-Drug Resistant Bacteria
Flomoxef has demonstrated significant in vitro activity against a variety of MDR bacterial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.
Table 1: In Vitro Activity of Flomoxef against ESBL-Producing Escherichia coli
| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| 93 | Not Reported | 1 | 4 | [5] |
| 50 | Not Reported | ≤ 0.5 | Not Reported | [4] |
| 11 | 0.063 - 2 | Not Reported | 0.5 | [6] |
| 180 | Not Reported | Not Reported | 0.25 - 0.5 | [7] |
Table 2: In Vitro Activity of Flomoxef against ESBL-Producing Klebsiella pneumoniae
| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| 83 | Not Reported | 0.5 | 16 | [5] |
| 50 | Not Reported | ≤ 1 | Not Reported | [4] |
| 15 | 0.063 - 0.5 | Not Reported | 0.5 | [6] |
| Not Reported | Not Reported | Not Reported | 0.25 - 0.5 | [7] |
Table 3: In Vitro Activity of Flomoxef against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| 10 | ≤ 4 (for 9/10 strains) | Not Reported | Not Reported | [8] |
| 67 | Not Reported | Not Reported | Not Reported | [9] |
Note on Carbapenem-Resistant Enterobacteriaceae (CRE): Limited data is available on the efficacy of Flomoxef against CRE. While some studies suggest potential utility, particularly in combination therapies, further research is required to establish its role in treating infections caused by these highly resistant organisms.[10]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)[11]
-
Sterile saline or PBS
-
Spectrophotometer or McFarland densitometer
-
Incubator (35°C ± 2°C)
2. Procedure:
-
Preparation of Flomoxef Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the Flomoxef stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of Flomoxef concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add 10 µL of the diluted bacterial inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Flomoxef that completely inhibits visible growth of the organism.
Protocol 2: In Vivo Efficacy Assessment using a Neutropenic Murine Thigh Infection Model
This model is widely used to evaluate the in vivo efficacy of antimicrobial agents.[1][12][13][14]
1. Materials:
-
Female ICR or Swiss Webster mice (6-8 weeks old)
-
Cyclophosphamide
-
Test bacterial strain (e.g., ESBL-producing E. coli)
-
This compound for injection
-
Sterile saline or PBS
-
Anesthetic (e.g., isoflurane)
-
Tissue homogenizer
-
Tryptic Soy Agar (TSA) plates
-
Sterile surgical instruments
2. Procedure:
-
Induction of Neutropenia:
-
Infection:
-
Treatment:
-
Assessment of Bacterial Load:
-
At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice.[12][14][15]
-
Aseptically dissect the thigh muscles and weigh them.[12][14]
-
Homogenize the tissue in a known volume of sterile saline or PBS.[12][16][17]
-
Perform serial dilutions of the tissue homogenate and plate onto TSA plates.[12][17]
-
Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).[12][17]
-
-
Data Analysis: Calculate the bacterial load per gram of tissue and compare the results between the treated and control groups to determine the efficacy of Flomoxef.
Conclusion
This compound demonstrates promising in vitro activity against several clinically important multi-drug resistant bacterial strains, particularly ESBL-producing Enterobacteriaceae. The provided protocols offer standardized methods for researchers to further evaluate its efficacy in both laboratory and preclinical settings. Continued investigation is warranted to fully elucidate its therapeutic potential, especially against emerging threats like carbapenem-resistant organisms.
References
- 1. criver.com [criver.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Efficacy of Flomoxef against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae Associated with Urinary Tract Infections in Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 6. antibiotics.or.jp [antibiotics.or.jp]
- 7. journals.asm.org [journals.asm.org]
- 8. gardp.org [gardp.org]
- 9. brieflands.com [brieflands.com]
- 10. Comparative effectiveness of flomoxef versus carbapenems in the treatment of bacteraemia due to extended-spectrum β-lactamase-producing Escherichia coli or Klebsiella pneumoniae with emphasis on minimum inhibitory concentration of flomoxef: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bsac.org.uk [bsac.org.uk]
- 12. noblelifesci.com [noblelifesci.com]
- 13. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 14. imquestbio.com [imquestbio.com]
- 15. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. homogenizers.net [homogenizers.net]
- 17. static.miltenyibiotec.com [static.miltenyibiotec.com]
Application Notes and Protocols: Flomoxef Sodium in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flomoxef sodium is an oxacephem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It exhibits stability against many β-lactamases, including some extended-spectrum β-lactamases (ESBLs), making it a valuable agent in the era of increasing antimicrobial resistance.[3][4][5] To enhance its efficacy, prevent the emergence of resistance, and broaden its empirical coverage, this compound is often investigated and used in combination with other antibiotics. These notes provide an overview of the applications of this compound in combination therapy, with a focus on its synergistic partner, fosfomycin, and include detailed protocols for evaluating such combinations.
This compound and Fosfomycin Combination Therapy
The combination of this compound and fosfomycin has demonstrated significant clinical utility and synergistic effects, particularly against challenging pathogens.[6][7][8][9] Fosfomycin's unique mechanism of action, which involves inhibiting the initial step of cell wall synthesis, complements the action of β-lactam antibiotics like flomoxef.[10] This combination has been particularly noted for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and for the treatment of severe respiratory tract infections and neonatal sepsis in settings with high rates of antimicrobial resistance.[6][7][8]
Clinical Efficacy
A multicenter trial evaluating the empirical combination therapy of flomoxef (FMOX) and fosfomycin (FOM) for intractable respiratory tract infections reported a clinical efficacy rate of 69.2%.[6] For pneumonia and lung abscesses, the efficacy of the combination therapy was 70.0%, which was noted as an improvement over flomoxef monotherapy in a previous study (56.7%).[6]
| Indication | Treatment Regimen | Clinical Efficacy Rate | Pathogen Focus | Reference |
| Intractable Respiratory Tract Infections | Flomoxef + Fosfomycin | 69.2% (Overall) | General | [6] |
| Pneumonia/Lung Abscess | Flomoxef + Fosfomycin | 70.0% | General | [6] |
| Neonatal Sepsis | Flomoxef + Fosfomycin | Synergistic killing and prevention of fosfomycin resistance observed in in vitro models.[7][9] | Enterobacterales | [7][8][9] |
In Vitro Synergy
In vitro studies are crucial for quantifying the interaction between two antimicrobial agents. The combination of flomoxef and fosfomycin has been shown to be synergistic in terms of both bacterial killing and the prevention of resistance emergence.[7][9] Studies using checkerboard assays and hollow-fibre infection models (HFIM) have confirmed this synergistic relationship against various strains of Enterobacterales.[7][9] For strains with higher flomoxef minimum inhibitory concentrations (MICs) (e.g., ≥8 mg/L), the combination with fosfomycin was effective in killing the bacteria where monotherapy failed.[7]
| Bacterial Species | Flomoxef MIC | Combination Outcome | Experimental Model | Reference |
| Enterobacterales | ≤0.5 mg/L | Flomoxef monotherapy was sufficient for bacterial eradication. | HFIM | [7] |
| Enterobacterales | ≥8 mg/L | Combination of flomoxef and fosfomycin resulted in bacterial killing where monotherapy was ineffective for 2 out of 3 strains. | HFIM | [7] |
| Enterobacterales | N/A | 5 out of 16 strains showed synergy in a static system. The remaining strains showed an additive effect. | Checkerboard Assay | [9] |
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.[11][12][13]
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for the combination of this compound and another antibiotic (e.g., fosfomycin) against a specific bacterial isolate.
Materials:
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.[12]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of this compound and the second antibiotic of known concentration.
-
Multichannel pipette
Protocol:
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Prepare serial twofold dilutions of this compound along the rows (ordinate) and the second antibiotic along the columns (abscissa).[12] This is typically done by adding a concentrated amount of the drug to the first well of a row/column and then performing serial dilutions.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in CAMHB.
-
Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the standardized bacterial inoculum to each well, except for sterility controls.[11]
-
-
Controls:
-
Include wells with only the medium (sterility control).
-
Include wells with the medium and inoculum but no antibiotic (growth control).
-
Include rows and columns with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours under aerobic conditions.[11]
-
-
Reading Results:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
-
-
Calculating the FICI:
-
The FICI is calculated for each well showing no growth using the following formula:[12] FICI = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The FICI value is interpreted as follows:[14]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
In Vitro Synergy Testing: Time-Kill Curve Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[15]
Objective: To assess the rate of bacterial killing by this compound alone and in combination with another antibiotic.
Materials:
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL.
-
CAMHB
-
This compound and the second antibiotic at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Sterile culture tubes or flasks.
-
Apparatus for serial dilutions and plating (e.g., micropipettes, sterile plates, spreader).
Protocol:
-
Preparation:
-
Prepare tubes with CAMHB containing the antibiotics at the desired concentrations (e.g., Flomoxef at MIC, Drug B at MIC, and Flomoxef + Drug B at their respective MICs).
-
Include a growth control tube without any antibiotic.
-
-
Inoculation:
-
Inoculate each tube with the bacterial suspension to a final density of ~5 x 10^5 CFU/mL.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial tenfold dilutions of the aliquot in sterile saline or broth.
-
Plate a known volume of appropriate dilutions onto agar plates (e.g., Mueller-Hinton Agar).
-
-
Incubation and Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥2 log10 decrease in CFU/mL between the combination and its most active single agent at a specified time point (e.g., 24 hours).
-
Bactericidal activity is defined as a ≥3 log10 (99.9%) reduction in CFU/mL from the initial inoculum.[15]
-
In Vivo Efficacy Study: Murine Infection Model
Animal models are essential for evaluating the efficacy of antibiotic combinations in a physiological context.[16][17]
Objective: To determine the in vivo efficacy of this compound in combination with another antibiotic in a murine infection model (e.g., sepsis or pneumonia model).
Materials:
-
Laboratory mice (strain, age, and sex specified, e.g., female BALB/c, 6-8 weeks old).
-
Pathogenic bacterial strain.
-
This compound and the second antibiotic formulated for injection (e.g., subcutaneous or intravenous).
-
Vehicle control (e.g., sterile saline).
-
Equipment for animal handling, injection, and euthanasia.
-
Equipment for bacterial quantification from tissues (e.g., homogenizer, plates).
Protocol:
-
Acclimatization:
-
House animals in appropriate conditions for a period of acclimatization before the experiment.
-
-
Infection:
-
Induce infection in the mice. For a sepsis model, this may involve intraperitoneal injection of a standardized bacterial inoculum. For a pneumonia model, intranasal or intratracheal administration would be used.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), begin treatment.
-
Divide mice into groups (typically n=6-10 per group):
-
Group 1: Vehicle control
-
Group 2: Flomoxef monotherapy
-
Group 3: Second antibiotic monotherapy
-
Group 4: Flomoxef + second antibiotic combination therapy
-
-
Administer treatments at clinically relevant dosing intervals for a specified duration (e.g., 24 or 48 hours).
-
-
Endpoint Measurement:
-
At the end of the treatment period, euthanize the animals.
-
Aseptically harvest relevant tissues (e.g., spleen and liver for sepsis, lungs for pneumonia).
-
Homogenize the tissues, perform serial dilutions, and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).
-
-
Data Analysis:
-
Compare the mean log10 CFU/gram of tissue between the treatment groups and the control group.
-
A statistically significant reduction in bacterial load in the combination group compared to the most effective monotherapy group indicates potential in vivo synergy or enhanced efficacy.
-
References
- 1. Flomoxef showed excellent in vitro activity against clinically important gram-positive and gram-negative pathogens causing community- and hospital-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical outcomes of flomoxef versus cefmetazole in hospitalized patients with urinary tract infections: combined retrospective analyses of two real-world databases and in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. cdn.who.int [cdn.who.int]
- 6. [Clinical usefulness of the combined empirical therapy with flomoxef and fosfomycin for intractable respiratory tract infections. With a background of increasing MRSA incidence] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flomoxef and fosfomycin in combination for the treatment of neonatal sepsis in the setting of highly prevalent antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flomoxef and fosfomycin in combination for the treatment of neonatal sepsis in the setting of highly prevalent antimicrobial resistance | GARDP [gardp.org]
- 9. gardp.org [gardp.org]
- 10. Fosfomycin as Partner Drug for Systemic Infection Management. A Systematic Review of Its Synergistic Properties from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Synergy Testing by Checkerboard Assay [bio-protocol.org]
- 14. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emerypharma.com [emerypharma.com]
- 16. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Flomoxef Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Flomoxef Sodium. The described protocol is applicable for the determination of the active pharmaceutical ingredient (API) in bulk drug substance and formulated pharmaceutical products. The method utilizes a reversed-phase C18 column with UV detection, providing excellent separation and quantification of this compound. This document provides comprehensive experimental protocols, system suitability requirements, and method validation parameters to ensure reliable and reproducible results.
Introduction
This compound is a fourth-generation oxacephem antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It is a crucial therapeutic agent, and its accurate quantification is essential for ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for the quality control of this compound due to its high resolution, sensitivity, and specificity. This application note presents a detailed, validated HPLC method suitable for routine analysis in a pharmaceutical quality control laboratory.
Experimental Protocols
Instrumentation, Chemicals, and Reagents
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chemicals and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium Dihydrogen Phosphate (analytical grade)
-
Phosphoric Acid (analytical grade)
-
Purified water (HPLC grade)
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Kromasil C18 or equivalent) |
| Mobile Phase | 0.05 M Sodium Dihydrogen Phosphate (pH adjusted to 4.4 with Phosphoric Acid) : Acetonitrile (80:20, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 297 nm[1] |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase Preparation:
-
Weigh and dissolve an appropriate amount of Sodium Dihydrogen Phosphate in purified water to obtain a 0.05 M solution.
-
Adjust the pH of the solution to 4.4 with diluted Phosphoric Acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix the filtered buffer with Acetonitrile in an 80:20 (v/v) ratio.
-
Degas the mobile phase before use.
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Further dilute 5.0 mL of this solution to 25 mL with the mobile phase to obtain a final concentration of 100 µg/mL.
Sample Solution Preparation (for Bulk Drug Substance):
-
Accurately weigh about 25 mg of this compound sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Further dilute 5.0 mL of this solution to 25 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Sample Solution Preparation (for Injection Formulation):
-
Reconstitute the vial containing this compound for injection as per the product label.
-
Transfer a volume of the reconstituted solution equivalent to 25 mg of this compound into a 50 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
Further dilute 5.0 mL of this solution to 25 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The following parameters should be monitored.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD for Peak Area | ≤ 1.0% (for 6 replicate injections) |
Method Validation Summary
The HPLC method was validated according to ICH guidelines. A summary of the validation parameters is presented below.
| Parameter | Results |
| Linearity (µg/mL) | 25 - 150 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | |
| - Repeatability | < 1.0% |
| - Intermediate Precision | < 2.0% |
| Limit of Detection (LOD) | To be determined based on signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | To be determined based on signal-to-noise ratio of 10:1 |
| Robustness | The method is robust for minor changes in flow rate, mobile phase composition, and column temperature. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of Method Validation Parameters
The following diagram shows the logical relationship and hierarchy of the key method validation parameters.
References
Application Notes and Protocols: Preparation of Flomoxef Sodium Stock Solutions for In Vitro Assays
Introduction
Flomoxef Sodium is a broad-spectrum, second-generation oxacephem antibiotic effective against a variety of Gram-positive and Gram-negative bacteria.[1] As a β-lactam antibiotic, its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[2][3] this compound specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] This binding action prevents the cross-linking of peptidoglycan chains, compromising the integrity of the bacterial cell wall and leading to cell lysis and death.[1][2] Due to its stability against many common β-lactamases, this compound is a valuable tool for in vitro susceptibility testing, mechanism-of-action studies, and as a reference compound in drug discovery.
Accurate and reproducible experimental results depend on the correct preparation and storage of antibiotic stock solutions. These application notes provide detailed protocols for the preparation of this compound stock solutions for use in various in vitro assays.
Quantitative Data Summary
For reproducible results, it is crucial to understand the physicochemical properties and solubility of this compound. The data below has been compiled from various supplier datasheets.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₇F₂N₆NaO₇S₂ |
| Molecular Weight | 518.45 g/mol |
| CAS Number | 92823-03-5[4] |
| Appearance | White to Off-White Solid[4] |
Table 2: Solubility and Recommended Storage of this compound Stock Solutions
| Solvent | Maximum Solubility | Recommended Stock Concentration | Storage Conditions (Aliquoted) |
| Water (Sterile) | 250 mg/mL (Requires sonication)[5] | 10 - 100 mg/mL | -20°C for up to 1 month[5] -80°C for up to 6 months[5] |
| DMSO | ≥250 mg/mL[5] | 10 - 100 mg/mL | -20°C for up to 1 month[5] -80°C for up to 6 months[5] |
Experimental Protocols
Materials and Equipment
-
This compound powder (≥97% purity)
-
Sterile, nuclease-free water
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL) for aliquots
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
-
Sterile syringe filters (0.22 µm pore size, nylon for DMSO-based solutions)[6]
-
Sterile syringes
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of High-Concentration Aqueous Stock Solution
This protocol is suitable for assays where DMSO may interfere with the experimental system.
-
Calculation: Determine the mass of this compound powder required to achieve the desired concentration and volume. The general formula is: Mass (mg) = Desired Concentration (mg/mL) x Desired Volume (mL) Example: For 5 mL of a 100 mg/mL stock solution, you will need 500 mg of this compound.
-
Weighing: Under aseptic conditions, accurately weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.
-
Dissolution: Add the required volume of sterile, nuclease-free water to the conical tube. For example, add 5 mL of water for a final volume of 5 mL.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes. To ensure complete dissolution, place the tube in a bath sonicator for 10-15 minutes, or until the solution is clear and free of particulates.[5]
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip. Filter-sterilize the stock solution into a new sterile conical tube. This step is critical to prevent microbial contamination.[5]
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[5]
-
Storage: Clearly label the aliquots with the compound name, concentration, and date of preparation. Store immediately at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
Protocol 2: Preparation of High-Concentration DMSO Stock Solution
This protocol is often preferred due to the high solubility of this compound in DMSO.
-
Calculation: Use the same formula as in Protocol 1 to determine the required mass of this compound powder.
-
Weighing: Under aseptic conditions, accurately weigh the calculated amount of powder and transfer it to a sterile conical tube.
-
Dissolution: Add the required volume of anhydrous, sterile DMSO. It is recommended to use newly opened DMSO as it can be hygroscopic, which may affect solubility.[5]
-
Mixing: Tightly cap the tube and vortex until the powder is fully dissolved. Sonication can be used if necessary but is often not required for DMSO.
-
Aliquoting and Storage: Dispense the solution into sterile, single-use aliquots. Note that DMSO solutions do not typically require filter sterilization if sterile technique and sterile DMSO are used.[7] Label the aliquots and store them at -20°C or -80°C, protected from light and moisture.[5]
Protocol 3: Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate sterile assay medium (e.g., Mueller-Hinton Broth, cell culture medium).
-
Thawing: Thaw a single aliquot of the stock solution at room temperature. Keep it on ice once thawed.
-
Calculation (Serial Dilution): Use the C1V1 = C2V2 formula to calculate the required volume of stock solution.
-
C1 = Concentration of stock solution
-
V1 = Volume of stock solution to be added
-
C2 = Desired final concentration of the working solution
-
V2 = Final volume of the working solution
-
Example: To prepare 10 mL of a 100 µg/mL working solution from a 100 mg/mL stock:
-
C1 = 100 mg/mL = 100,000 µg/mL
-
C2 = 100 µg/mL
-
V2 = 10 mL
-
V1 = (100 µg/mL * 10 mL) / 100,000 µg/mL = 0.01 mL or 10 µL
-
-
Therefore, add 10 µL of the 100 mg/mL stock solution to 9.99 mL of sterile assay medium.
-
-
Preparation: Prepare the working solution immediately before use. For Minimum Inhibitory Concentration (MIC) assays, a series of two-fold dilutions are typically prepared from the initial working solution.[8]
-
Mixing: Gently vortex the prepared working solution to ensure homogeneity.
Visualized Workflows and Mechanisms
To clarify the procedures and the scientific basis of this compound's action, the following diagrams have been generated.
Caption: Experimental workflow for preparing this compound stock solutions.
Caption: Mechanism of action of this compound on bacterial cell wall synthesis.[2]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound CAS#: 92823-03-5 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 7. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Flomoxef Sodium Dosage for In Vivo Research
Welcome to the technical support center for the in vivo application of Flomoxef Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a broad-spectrum oxacephem antibiotic.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1][2] This binding prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent bacterial cell lysis and death.[1][2] This bactericidal action is most effective against actively dividing bacteria.[2]
Q2: What is the spectrum of activity of this compound?
This compound is effective against a variety of Gram-positive and Gram-negative bacteria.[1] It has demonstrated potent activity against clinically important pathogens and is noted for its effectiveness against many extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[3] However, it is not active against Pseudomonas aeruginosa, Acinetobacter, and Enterobacterales that produce AmpC β-lactamases.[3]
Q3: How should this compound be prepared for in vivo administration?
This compound is typically supplied as a powder for injection.[1] For in vivo research, it should be reconstituted with a sterile, compatible solvent immediately before use.[4] Suitable solvents include sterile water for injection, 5% glucose solution, or 0.9% sodium chloride (isotonic saline).[5] When administering intravenously, it is important to ensure the final solution is isotonic.[5] Reconstituted solutions should be used promptly. If storage is necessary, it is recommended to use the solution within 6 hours at room temperature or within 24 hours if refrigerated.[4] For longer-term storage of stock solutions, -80°C for up to 6 months or -20°C for up to 1 month is suggested, ensuring the container is sealed and protected from light and moisture.[6]
Q4: What are the common routes of administration for this compound in animal models?
The most common route of administration for this compound in preclinical studies is intravenous (IV) injection.[1] Other potential routes that can be explored depending on the experimental design include intraperitoneal (IP) and subcutaneous (SC) injections. The choice of administration route will influence the pharmacokinetic profile of the drug.
Q5: Are there any known side effects of this compound in animals?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Mortality | - Dose too high: The administered dose may exceed the maximum tolerated dose (MTD) for the specific animal model and strain.- Rapid IV injection: Bolus injection that is too rapid can lead to acute toxicity.- Contamination: The drug solution or injection equipment may be contaminated. | - Conduct a dose range-finding study to determine the MTD.- Administer IV injections slowly.- Ensure strict aseptic techniques during drug preparation and administration. |
| Lack of Efficacy | - Inappropriate dosage or dosing interval: The dose may be too low or the interval between doses too long to maintain therapeutic concentrations.- Drug degradation: The reconstituted drug solution may have lost potency due to improper storage or handling.- Resistant bacterial strain: The pathogen used in the infection model may be resistant to this compound.- Biofilm formation: Bacteria growing in a biofilm can be more resistant to antibiotics.[8] | - Optimize the dosing regimen based on pharmacokinetic/pharmacodynamic (PK/PD) principles. The goal is often to maintain the free drug concentration above the minimum inhibitory concentration (MIC) for a specific percentage of the dosing interval (%fT>MIC).[9]- Prepare fresh drug solutions for each administration.- Confirm the MIC of this compound against the specific bacterial strain being used.- Consider the potential for biofilm formation in your infection model. |
| Inconsistent Results Between Animals | - Variability in drug administration: Inconsistent injection volumes or techniques.- Biological variability: Differences in animal age, weight, or health status.- Inoculum variability: Inconsistent bacterial load administered to each animal. | - Ensure accurate and consistent dosing for all animals.- Use animals of a similar age and weight range and ensure they are healthy before the start of the experiment.- Standardize the preparation and administration of the bacterial inoculum. |
| Precipitation of Drug in Solution | - Low solubility: The desired concentration may exceed the solubility of this compound in the chosen solvent.- Improper pH: The pH of the solution may affect drug solubility. | - Consult solubility data for this compound. Sonication may aid dissolution.[10]- Use a buffered solution if pH is a concern, ensuring it is compatible with the drug and the animal model. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose | Route | Cmax (µg/mL) | T½ (hours) | AUC (µg·h/mL) | Reference |
| Neonates (Human, 0-3 days) | 10 mg/kg | IV | 21.2 (at 30 min) | 3.37 | Not Reported | [7] |
| Neonates (Human, 0-3 days) | 20 mg/kg | IV | 54.4 (at 15 min) | 2.99 | Not Reported | [7] |
| Neonates (Human, 0-3 days) | 40 mg/kg | IV | 104.0 (at 15 min) | 3.40 | Not Reported | [7] |
| Rabbits | 50 mg/kg | IV | ~65 (serum) | Not Reported | Not Reported | [3] |
Table 2: Acute Toxicity of this compound (Data Not Available)
Specific LD50 (median lethal dose) and MTD (maximum tolerated dose) values for this compound in common animal models (mouse, rat, rabbit) are not available in the public domain based on the conducted search. It is highly recommended that researchers conduct initial dose range-finding studies to determine the MTD in their specific animal model and experimental conditions.
Experimental Protocols
In Vivo Efficacy Assessment: Neutropenic Murine Thigh Infection Model
This model is widely used to evaluate the in vivo efficacy of antimicrobial agents.
Objective: To determine the bactericidal activity of this compound against a specific bacterial pathogen in a murine thigh infection model.
Methodology:
-
Animal Model: Use specific-pathogen-free mice (e.g., ICR or C57BL/6), typically 6-8 weeks old.
-
Immunosuppression: Render the mice neutropenic by administering cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection. This reduces the host's immune response, allowing for a more direct assessment of the antibiotic's efficacy.
-
Infection:
-
Prepare a logarithmic-phase culture of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus).
-
Wash and dilute the bacterial suspension in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).
-
Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.
-
-
Treatment:
-
Initiate treatment with this compound at a predetermined time post-infection (e.g., 2 hours).
-
Administer the drug via the desired route (e.g., subcutaneous or intravenous). Dosing regimens can vary (e.g., single dose, multiple doses over 24 hours).
-
Include a control group that receives a vehicle control (e.g., sterile saline).
-
-
Endpoint Analysis:
-
At a specified time point (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline or PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
-
Data Analysis: Compare the bacterial load (log10 CFU/g of tissue) in the treated groups to the control group to determine the reduction in bacterial count.
Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats after a single intravenous dose.
Methodology:
-
Animal Model: Use adult male or female rats (e.g., Sprague-Dawley or Wistar) with a central venous catheter implanted for serial blood sampling.
-
Drug Administration:
-
Administer a single intravenous bolus of this compound at a predetermined dose through the tail vein or a catheter.
-
The drug should be dissolved in a sterile vehicle suitable for intravenous injection.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 100-200 µL) at multiple time points post-administration. A typical sampling schedule might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 12 hours.
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (T½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Acute Toxicity (Maximum Tolerated Dose - MTD) Study
Objective: To determine the maximum tolerated dose of this compound following a single administration in rodents.
Methodology:
-
Animal Model: Use a small number of animals (e.g., mice or rats) for each dose group.
-
Dose Selection: Start with a wide range of doses, including a low dose expected to be non-toxic and a high dose expected to produce some signs of toxicity. Doses can be escalated in subsequent groups of animals based on the results from the previous group.
-
Drug Administration: Administer a single dose of this compound via the intended route of administration (e.g., intravenous, intraperitoneal).
-
Observation:
-
Closely monitor the animals for signs of toxicity immediately after dosing and at regular intervals for up to 14 days.
-
Observations should include changes in physical appearance, behavior, body weight, and food/water consumption.
-
Record the incidence and time of any mortality.
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or serious, life-threatening toxicity.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to look for any visible abnormalities in organs and tissues.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. list.essentialmeds.org [list.essentialmeds.org]
- 4. mims.com [mims.com]
- 5. mims.com [mims.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.who.int [cdn.who.int]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics/Pharmacodynamics Evaluation of Flomoxef against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli In Vitro and In Vivo in a Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | TargetMol [targetmol.com]
Flomoxef Sodium Experimental Stability: A Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting stability issues encountered with Flomoxef Sodium in experimental assays.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Question: My this compound solution has become cloudy or formed a precipitate. What should I do?
Answer: Precipitation can occur due to several factors, including solvent choice, concentration, and temperature. This compound is highly soluble in water and Dimethyl Sulfoxide (DMSO).[1]
-
Solvent Choice: For aqueous stock solutions, use sterile, purified water.[1] If using DMSO, it is important to use a fresh, unopened bottle as DMSO is hygroscopic and absorbed water can affect solubility.[1]
-
Dissolution Technique: To aid dissolution, especially at high concentrations, gentle heating and/or sonication can be applied.[1]
-
Check for Contamination: If the solution appears cloudy after sterile filtration, there may be a contamination issue. Ensure aseptic techniques are followed.
-
pH Adjustment: The pH of the solution can impact solubility. The preparation of this compound sometimes involves adjusting the pH to a range of 4.2-5.2.[2] Ensure your buffer system is compatible and maintains a stable pH.
Question: I am observing a progressive loss of antibacterial activity or inconsistent results in my multi-day in vitro assay (e.g., MIC testing). Why is this happening?
Answer: This is a common issue related to the inherent instability of β-lactam antibiotics, including this compound, in aqueous solutions, especially at physiological temperatures (37°C).
-
Hydrolysis: The central β-lactam ring in Flomoxef's structure is susceptible to hydrolysis, which inactivates the molecule.[3] This degradation is time and temperature-dependent.
-
Short Half-Life: In bacterial growth media at 37°C, the half-life of some β-lactams can be as short as a few hours, which is significantly less than the typical 24-hour duration of an MIC assay.[4][5] This means a substantial portion of the antibiotic may be degraded before the experiment concludes, leading to apparent higher MIC values or inconsistent results.
-
Recommendation: For experiments running longer than a few hours, it is critical to prepare fresh this compound solutions daily.[1] For critical assays, consider quantifying the degradation rate under your specific experimental conditions using a bioassay or analytical method like HPLC.
Frequently Asked Questions (FAQs)
Question: How should I prepare and store a stock solution of this compound?
Answer: Proper preparation and storage are crucial for maintaining the compound's potency. For a detailed step-by-step guide, refer to Protocol 1 . Stock solutions should be prepared at a high concentration in a suitable solvent like sterile water or DMSO.[1] Storage conditions directly impact stability; refer to the summary table below.
Question: What are the primary factors that affect the stability of this compound in solution?
Answer: The three main factors are temperature, pH, and light.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis of the β-lactam ring.[6] Therefore, solutions should be kept as cold as possible when not in use.
-
pH: The degradation of β-lactam antibiotics is strongly pH-dependent.[4] They are generally most stable in slightly acidic to neutral conditions (around pH 6-7).[4] Extreme acidic or alkaline conditions will rapidly degrade the compound.[7]
-
Light: Stock solutions should be protected from light.[1]
Question: What is the mechanism of action for this compound?
Answer: this compound is a bactericidal agent that works by interfering with the synthesis of the bacterial cell wall.[8] It binds to and inhibits penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking peptidoglycan chains.[8][9] This inhibition weakens the cell wall, making the bacterium unable to withstand internal osmotic pressure, which ultimately leads to cell lysis and death.[8] Flomoxef is resistant to degradation by many common β-lactamase enzymes produced by bacteria.[8]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Notes |
| Powder | -20°C | See manufacturer's expiry | Sealed, protected from moisture and light.[1] |
| Reconstituted Solution | Room Temperature (~25°C) | Up to 6 hours | Use immediately after reconstitution if possible.[10][11] |
| Reconstituted Solution | Refrigerated (2-8°C) | Up to 24 hours | Protect from light.[10][11] |
| Stock Solution (in Solvent) | -20°C | Up to 1 month | Sealed, protected from moisture and light.[1] |
| Stock Solution (in Solvent) | -80°C | Up to 6 months | The preferred method for long-term storage.[1] |
Table 2: Factors Influencing this compound Solution Stability
| Factor | Effect on Stability | Recommendation |
| High Temperature (>25°C) | Significantly increases degradation rate | Avoid heating unless necessary for initial dissolution. Store solutions on ice or refrigerated. |
| Freezing/Thawing | Multiple cycles can degrade the compound | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
| pH | Most stable around neutral pH (6-7)[4]; degradation is catalyzed by acidic or basic conditions | Use buffered solutions or media. Check the pH of the final working solution. |
| Light Exposure | Can contribute to degradation | Store solutions in amber vials or wrap containers in foil to protect from light.[1] |
| Media Components | Some components in complex media may interact with or destabilize β-lactams | Be aware that degradation rates can vary between different types of bacterial growth media.[4][5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (Aqueous)
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Sterile, pyrogen-free water for injection or equivalent cell-culture grade water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated balance
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile, light-protecting microcentrifuge tubes for aliquots
Methodology:
-
Calculation: Determine the mass of this compound powder required to achieve the desired stock concentration (e.g., 10 mg/mL). This compound has a molecular weight of 518.45 g/mol .[1]
-
Weighing: Under aseptic conditions (e.g., in a laminar flow hood), accurately weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.
-
Dissolution: Add the required volume of sterile water to the tube. Vortex vigorously until the powder is completely dissolved. If dissolution is difficult, gentle warming (not to exceed 37°C) or brief sonication can be used.[1]
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip of the syringe.
-
Aliquoting: Filter the solution directly into sterile, light-protecting microcentrifuge tubes. Aliquot into single-use volumes appropriate for your experiments to avoid multiple freeze-thaw cycles.
-
Storage: Immediately label the aliquots with the compound name, concentration, and date of preparation. Store them at -80°C for up to 6 months.[1]
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Conceptual pathway of this compound degradation.
Caption: Mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN103524534A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 10. This compound [chimei.org.tw]
- 11. www1.ndmctsgh.edu.tw [www1.ndmctsgh.edu.tw]
Technical Support Center: Flomoxef Sodium Solubility for Research Applications
This guide provides researchers, scientists, and drug development professionals with essential information for dissolving and handling Flomoxef Sodium in a laboratory setting. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure successful preparation of this compound solutions for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in water and DMSO.[1] For most in vitro applications, sterile water is the preferred solvent. For creating concentrated stock solutions that may be further diluted in aqueous media, DMSO is also an excellent choice.[1]
Q2: What is the maximum achievable concentration of this compound in these solvents?
A2: In both water and DMSO, concentrations of up to 250 mg/mL can be achieved.[1][2] However, it is important to note that achieving this concentration in water may require ultrasonication.[1][2]
Q3: How should I store this compound powder and its stock solutions?
A3: this compound powder should be stored at -20°C in a sealed container, protected from moisture and light.[1] Stock solutions in DMSO or water should be aliquoted and stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] It is recommended to avoid repeated freeze-thaw cycles.[1]
Q4: Is this compound stable in solution?
A4: this compound solutions are stable for the recommended storage durations when stored properly. However, for cell culture experiments, it is best practice to prepare fresh dilutions from a frozen stock solution for each experiment. If using a water-based stock solution, it should be filter-sterilized using a 0.22 µm filter before use in sterile applications.[1]
Q5: Can I heat the solution to aid dissolution?
A5: Gentle heating can be used to aid in the dissolution of this compound if precipitation occurs.[1] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Troubleshooting Guide
This section addresses common issues encountered when preparing this compound solutions.
| Problem | Possible Cause | Solution |
| This compound is not dissolving completely in water. | The concentration is too high for dissolution at room temperature without assistance. | Use an ultrasonic bath to facilitate dissolution.[1][2] You can also try gentle warming of the solution. |
| The solution appears cloudy or has particulates after dissolving. | The compound may not be fully dissolved, or there may be impurities. | Ensure the powder is fully dissolved by continuing to vortex or sonicate. If cloudiness persists, filter the solution through a 0.22 µm syringe filter, especially for cell culture applications.[1] |
| Precipitation occurs after the solution is cooled or stored. | The solution may be supersaturated at lower temperatures. | Gently warm the solution and vortex until the precipitate redissolves. Consider preparing a slightly less concentrated stock solution for long-term storage. |
| The pH of the solution is not suitable for my experiment. | The dissolution of this compound may slightly alter the pH of the solvent. | For sensitive applications, check the pH of your final working solution and adjust as necessary with appropriate buffers, ensuring the buffer does not interact with the compound. |
Quantitative Solubility Data
| Solvent | Reported Solubility | Molar Equivalent | Notes |
| Water | 250 mg/mL[1][2] | 482.21 mM[1] | May require ultrasonication.[1][2] |
| DMSO | ≥ 250 mg/mL[1] | ≥ 482.21 mM[1] | Use newly opened, anhydrous DMSO as it is hygroscopic.[1] |
| Saline with co-solvents (for in vivo use) | ≥ 2.08 mg/mL[1] | ≥ 4.01 mM[1] | Example formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Stock Solution in Water
-
Weigh out the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of sterile, deionized water to achieve a final concentration of 100 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minute intervals until the solution is clear.
-
For sterile applications, filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Preparation of a 100 mg/mL Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder in a sterile, chemical-resistant tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Visualizing Experimental Workflows and Mechanisms
Troubleshooting Workflow for this compound Dissolution
Caption: Troubleshooting workflow for dissolving this compound.
Mechanism of Action of this compound
This compound is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[3][4][5] Its primary targets are penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a major component of the bacterial cell wall.[3] By binding to and inactivating PBPs, this compound disrupts cell wall synthesis, leading to a weakened cell wall and ultimately cell lysis and death.[3][5]
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
Adjusting Flomoxef Sodium concentration for different bacterial species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flomoxef Sodium. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a broad-spectrum, second-generation oxacephem antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2][3] It specifically binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2][3] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains and ultimately leading to a weakened cell wall and bacterial cell lysis.[2][3]
Q2: What is the general antibacterial spectrum of this compound?
This compound exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1][2][3] It is effective against many common pathogens, including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and methicillin-susceptible Staphylococcus aureus (MSSA).[4][5] However, it has no activity against Pseudomonas aeruginosa.[6]
Q3: How do I determine the appropriate concentration of this compound to use for a specific bacterial species?
The effective concentration of this compound varies depending on the bacterial species. To determine the precise concentration needed, it is essential to perform an in vitro susceptibility test to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an agar or broth dilution susceptibility test.[7]
Q4: Are there established clinical breakpoints for this compound from regulatory bodies like CLSI or EUCAST?
Currently, there are no official clinical breakpoints for this compound published by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9] In practice, researchers and clinicians sometimes reference the breakpoints for other similar antibiotics, such as latamoxef or moxalactam, though this is not a standardized approach.[3][9] One study suggested that for Enterobacteriaceae bacteremia, a flomoxef MIC of ≤1 mg/L was associated with better clinical outcomes than an MIC of ≥2 mg/L.[9][10][11][12]
Troubleshooting Guide for MIC Assays
Q5: I am observing inconsistent MIC results for the same bacterial strain. What could be the cause?
Inconsistent MIC results can arise from several factors:
-
Inoculum Preparation: The density of the bacterial suspension is critical. Ensure you are standardizing your inoculum to a 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[13]
-
Media Composition: The type and pH of the culture medium can influence antibiotic activity. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria to ensure consistency.
-
Incubation Conditions: Time and temperature of incubation must be standardized. For most aerobic bacteria, incubate at 35°C ± 2°C for 16-20 hours.[14]
-
Reading the Results: Subjectivity in visually determining the endpoint can lead to variability. Use a consistent light source and background, and consider using an automated plate reader for more objective results.
Q6: There is faint, "trailing" growth in wells with higher antibiotic concentrations. How should I interpret the MIC?
Trailing growth, where a small button of cells is visible at the bottom of the well, can make it difficult to determine the true MIC. For some antibiotics and bacteria, it is recommended to read the MIC as the lowest concentration that causes approximately 80% inhibition of growth compared to the growth control well. Always be consistent in your reading method.
Q7: My control wells (no antibiotic) are not showing any bacterial growth. What should I do?
If the positive control well does not show growth, the entire assay is invalid. This could be due to:
-
Inactive Inoculum: The bacterial culture may have lost viability. Ensure you are using a fresh, actively growing culture.
-
Incorrect Media: The media may not be suitable for the growth of the specific bacterial strain.
-
Contamination: The media or inoculum may be contaminated with an inhibitory substance.
In this case, you will need to repeat the entire experiment with a fresh inoculum and new media.
Data Presentation
Table 1: In Vitro Activity of this compound Against Various Bacterial Species (MIC50 and MIC90 in µg/mL)
| Bacterial Species | Gram Stain | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | Gram-Negative | 545 | 0.125 | 0.5-1 | [2][3] |
| Klebsiella pneumoniae | Gram-Negative | 545 | 0.125 | 0.5-1 | [2][3] |
| Proteus mirabilis | Gram-Negative | 545 | 0.125 | 0.5-1 | [2][3] |
| Staphylococcus aureus (MSSA) | Gram-Positive | 545 | 0.5 | 0.5 | [2][3] |
| Streptococcus pyogenes | Gram-Positive | 545 | 0.125 | 0.25 | [2][3] |
| Streptococcus pneumoniae | Gram-Positive | 545 | 2 | 16 | [2][3] |
| ESBL-producing E. coli | Gram-Negative | 401 | 0.064-0.125 | 0.25-0.5 | [15] |
| ESBL-producing K. pneumoniae | Gram-Negative | 401 | 0.064-0.125 | 0.25-0.5 | [15] |
| ESBL-producing P. mirabilis | Gram-Negative | 401 | 0.064-0.125 | 0.25-0.5 | [15] |
MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
Detailed Methodology for Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
Bacterial culture in the logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Incubator (35°C ± 2°C)
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1024 µg/mL) in a suitable solvent (typically sterile water).
-
Filter-sterilize the stock solution through a 0.22 µm filter.
3. Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).
-
Each well should contain 50 µL of the diluted antibiotic solution.
-
Include a positive control well (100 µL of CAMHB with no antibiotic) and a negative control well (100 µL of uninoculated CAMHB).
4. Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
5. Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to each well of the microtiter plate (except the negative control well). The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpreting Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Broth microdilution MIC assay workflow.
References
- 1. woah.org [woah.org]
- 2. Flomoxef showed excellent in vitro activity against clinically important gram-positive and gram-negative pathogens causing community- and hospital-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Relation between flomoxef minimum inhibitory concentrations and clinical outcomes of patients treated with flomoxef for Enterobacteriaceae bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 14. goldbio.com [goldbio.com]
- 15. In vitro activity of flomoxef and comparators against Escherichia coli, Klebsiella pneumoniae and Proteus mirabilis producing extended-spectrum β-lactamases in China - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Flomoxef Sodium and Other Beta-Lactam Antibiotics: A Guide for Researchers
This guide provides a comprehensive comparison of the efficacy of Flomoxef Sodium, an oxacephem antibiotic, against other beta-lactam antibiotics. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its performance supported by experimental data.
Mechanism of Action
This compound, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This process is initiated by the binding of the beta-lactam ring to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[2][3] The inhibition of PBPs leads to a compromised cell wall, ultimately causing cell lysis and bacterial death.[2][3]
Caption: Mechanism of action of this compound.
In Vitro Efficacy
The in vitro activity of this compound has been compared to other beta-lactam antibiotics against a range of bacterial isolates, including extended-spectrum β-lactamase (ESBL)-producing strains. Minimum Inhibitory Concentration (MIC) is a key parameter in determining the susceptibility of bacteria to an antibiotic.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Flomoxef and Other Beta-Lactams
| Organism | Flomoxef | Cefmetazole | Meropenem | Ceftriaxone | Cefepime | Ceftazidime |
| ESBL-producing E. coli | 0.5 - 2 | ≤0.06 - 2 | ≤0.06 - 2 | >64 | >64 | >64 |
| ESBL-producing K. pneumoniae | 1 - 2 | ≤0.06 - 2 | ≤0.06 - 2 | >64 | >64 | >64 |
| Methicillin-Susceptible S. aureus | 0.5 | - | - | - | - | - |
| S. pyogenes | 0.25 | - | - | - | - | - |
| S. pneumoniae | 16 | - | - | - | - | - |
Data sourced from multiple in vitro studies.[4][5]
Clinical Efficacy
Clinical studies have evaluated the efficacy of this compound in treating various infections, often in comparison to carbapenems and other cephalosporins, particularly in the context of infections caused by ESBL-producing Enterobacterales.
Table 2: Comparative Clinical Outcomes of Flomoxef vs. Carbapenems for ESBL-EK Bacteremia
| Outcome | Flomoxef Group | Carbapenem Group | p-value |
| 30-Day Mortality | 28.8% | 12.8% | <0.05 |
| Sepsis-Related Mortality | 27.3% | 10.5% | <0.05 |
ESBL-EK: Extended-spectrum β-lactamase-producing Escherichia coli or Klebsiella pneumoniae. Data from a retrospective study.[6][7][8]
A retrospective study comparing Flomoxef to carbapenems for bacteremia caused by ESBL-producing E. coli or K. pneumoniae found that definitive therapy with Flomoxef was associated with higher 30-day mortality, particularly for isolates with a Flomoxef MIC of 2-8 mg/L.[6][7][8] However, for isolates with a MIC of ≤1 mg/L, sepsis-related mortality rates were similar between the two groups.[6][7][8]
Table 3: Comparative Clinical Outcomes of Flomoxef vs. Cefmetazole for Urinary Tract Infections
| Outcome | Flomoxef Group | Cefmetazole Group | p-value |
| Median Hospital Stay (days) | 4 | 11 | <0.001 |
| 28-Day Mortality | 1.34% | 2.71% | 0.760 |
| C. difficile Infection | Lower | Higher | <0.01 |
| Renal Failure | Lower | Higher | 0.04 |
Data from a retrospective analysis of two real-world databases.
In a study comparing Flomoxef and Cefmetazole for urinary tract infections, Flomoxef was associated with a significantly shorter hospital stay and a lower frequency of adverse events such as C. difficile infection and renal failure.
Experimental Protocols
In Vitro Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Flomoxef and comparator antibiotics against bacterial isolates.
Methodology: Broth Microdilution
-
Bacterial isolates are cultured overnight on appropriate agar plates.
-
A standardized inoculum of each isolate is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial twofold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates.
-
The standardized bacterial inoculum is added to each well of the microtiter plates.
-
Plates are incubated at 35°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Caption: Broth microdilution workflow.
Chemostat Model
Objective: To simulate the in vivo pharmacokinetic profile of an antibiotic and evaluate its bactericidal effect over time.
Methodology:
-
A continuous culture system (chemostat) is set up with a constant flow of fresh culture medium and removal of the culture at the same rate.
-
The chemostat is inoculated with the test bacterial strain and allowed to reach a steady state.
-
A humanized regimen of the antibiotic is simulated by adding the drug to the system to mimic the concentration-time profile observed in patients.
-
Samples are collected at various time points to determine the viable bacterial count (CFU/mL).
-
The bactericidal effect is assessed by the reduction in bacterial count over the experimental period.
Caption: Chemostat experimental workflow.
Adverse Events
The safety profile of this compound is an important consideration in its clinical application.
Table 4: Comparative Adverse Events of Flomoxef vs. Cefmetazole in UTI Treatment
| Adverse Event | Flomoxef | Cefmetazole |
| Renal Failure | 3.6% | 7.5% |
| Hepatic Dysfunction | 2.5% | 2.3% |
| C. difficile Infection | <1% | 1.3% |
Data from a retrospective analysis of two real-world databases.
Generally, the safety of this compound is considered comparable to other cephalosporins. Common side effects include gastrointestinal disturbances such as nausea, vomiting, and diarrhea.[1] More serious, but less common, adverse events can include allergic reactions and changes in blood counts.[1] In a comparative study with cefmetazole for urinary tract infections, Flomoxef was associated with a significantly lower frequency of renal failure and C. difficile infection.
Conclusion
This compound demonstrates broad-spectrum in vitro activity against both Gram-positive and Gram-negative bacteria, including many ESBL-producing strains. Its efficacy appears comparable to other beta-lactams, though clinical outcomes can be influenced by the MIC of the infecting organism. In some instances, Flomoxef may offer a favorable safety profile compared to other beta-lactams, with a lower incidence of certain adverse events. The selection of this compound for clinical use should be guided by in vitro susceptibility testing and consideration of the specific clinical context.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Clinical outcomes of flomoxef versus cefmetazole in hospitalized patients with urinary tract infections: combined retrospective analyses of two real-world databases and in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. medrxiv.org [medrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative effectiveness of flomoxef versus carbapenems in the treatment of bacteraemia due to extended-spectrum β-lactamase-producing Escherichia coli or Klebsiella pneumoniae with emphasis on minimum inhibitory concentration of flomoxef: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. list.essentialmeds.org [list.essentialmeds.org]
- 8. What are the side effects of this compound? [synapse.patsnap.com]
Flomoxef Sodium: A Comparative Analysis of Antibacterial Efficacy Against Clinical Isolates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial efficacy of Flomoxef Sodium against clinically relevant bacterial isolates. Supported by experimental data, this analysis aims to inform research and development decisions in the ongoing search for effective antimicrobial agents.
This compound, an oxacephem antibiotic, has demonstrated potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2][3] Of particular interest is its stability against extended-spectrum β-lactamases (ESBLs), making it a potential carbapenem-sparing option for treating infections caused by ESBL-producing Enterobacterales.[1][4][5][6] This guide synthesizes data from multiple studies to compare the performance of this compound with other antibiotics and provides detailed experimental protocols for context.
Comparative In Vitro Activity
The antibacterial efficacy of this compound has been evaluated against a variety of clinical isolates, with its performance often compared to other β-lactams and antibiotics from different classes. The minimum inhibitory concentration (MIC) is a key metric in these assessments, indicating the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Performance Against Key Clinical Isolates
Data from several studies have been compiled to illustrate the in vitro activity of this compound and comparator antibiotics against common clinical pathogens. The following tables summarize the MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, as well as susceptibility rates.
Table 1: Comparative MIC50/MIC90 (µg/mL) of this compound and Other Antibiotics Against Enterobacterales
| Organism | This compound | Piperacillin-Tazobactam | Cefotaxime | Cefepime | Imipenem | Meropenem |
| E. coli (ESBL-producing) | 0.125 / 0.5-1[7][8] | >512 | 100% resistant | 100% resistant | 81.9% susceptible | 97.6% susceptible |
| K. pneumoniae (ESBL-producing) | 0.125 / 0.5-1[7][8] | - | - | - | - | - |
| P. mirabilis | - | - | - | - | - | - |
Table 2: Susceptibility Rates of Clinical Isolates to this compound and Comparator Antibiotics
| Organism | This compound | Cefuroxime | Ceftazidime | Piperacillin-Tazobactam |
| Enterobacterales (80% 3rd-gen ceph-resistant) | 82%[1] | 17%[1] | 21%[1] | 41%[1] |
| E. coli | 88.8%[7][8] | - | - | - |
| K. pneumoniae | 88.3%[7][8] | - | - | - |
| P. mirabilis | 97.7%[8] | - | - | - |
Table 3: Comparative MIC50/MIC90 (µg/mL) of this compound Against Gram-Positive Bacteria
| Organism | This compound |
| Methicillin-Susceptible S. aureus (MSSA) | 0.5 / 0.5[7][8] |
| S. pyogenes | 0.125 / 0.25[7][8] |
| S. pneumoniae | 2 / 16[7][8] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[2][3]
Caption: Mechanism of this compound via PBP inhibition.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro susceptibility testing using the broth microdilution method. This standard laboratory procedure is crucial for determining the MIC of an antimicrobial agent against a specific microorganism.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that prevents visible growth.
Caption: Workflow for Broth Microdilution MIC Testing.
Discussion and Conclusion
The presented data underscore the potent antibacterial activity of this compound against a range of clinical isolates, including challenging ESBL-producing Enterobacterales.[1][7][8] Its in vitro efficacy appears comparable or superior to several other β-lactam antibiotics, particularly against resistant Gram-negative strains.[1] The mechanism of action, targeting bacterial cell wall synthesis, is a well-established and effective strategy for bactericidal activity.[2][3]
For researchers and drug development professionals, this compound represents a promising scaffold and a valuable tool for studying β-lactamase stability and antibacterial efficacy. The provided experimental protocols offer a foundation for reproducible in vitro testing. Further clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in treating infections caused by multidrug-resistant bacteria.
References
- 1. eEML - Electronic Essential Medicines List [list.essentialmeds.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. In vitro efficacy of humanized regimen of flomoxef against extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. Flomoxef and fosfomycin in combination for the treatment of neonatal sepsis in the setting of highly prevalent antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flomoxef showed excellent in vitro activity against clinically important gram-positive and gram-negative pathogens causing community- and hospital-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Flomoxef Sodium and Cefazolin
This guide provides a detailed comparison of the in vitro characteristics of Flomoxef Sodium, an oxacephem antibiotic, and Cefazolin, a first-generation cephalosporin. The analysis is intended for researchers, scientists, and drug development professionals, offering a summary of their mechanisms of action, antibacterial spectra, and key physicochemical properties based on available experimental data.
Mechanism of Action
Both Flomoxef and Cefazolin are beta-lactam antibiotics that exert their bactericidal effects by disrupting the synthesis of the bacterial cell wall. They specifically bind to and inhibit Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. Inhibition of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis and death.
Physicochemical Properties
A key differentiator in the pharmacokinetic and pharmacodynamic profiles of antibiotics is their binding affinity to plasma proteins. Only the unbound, free fraction of a drug is microbiologically active.
| Property | This compound | Cefazolin |
| Class | Oxacephem | First-Generation Cephalosporin |
| Human Plasma Protein Binding | Data not available in reviewed literature | ~80-90% (Saturable) |
In Vitro Antibacterial Activity
The following tables summarize the in vitro activity of Flomoxef and Cefazolin against various clinically relevant bacterial groups. Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.
Table 1: Comparative Activity Against Gram-Positive Cocci
| Organism | Flomoxef Activity vs. Cefazolin | Citation |
| Staphylococci (e.g., S. aureus, S. epidermidis) | Nearly the same; both show vigorous activity. | [1][2][3] |
| Streptococcus pneumoniae | Less active than Cefazolin. | [1][3] |
| Streptococcus pyogenes | Less active than Cefazolin. | [1][3] |
| Streptococcus agalactiae | Less active than Cefazolin. | [1][3] |
Table 2: In Vitro Activity of Flomoxef Against ESBL-Producing Enterobacteriaceae
Flomoxef demonstrates notable stability against many extended-spectrum β-lactamases (ESBLs), making it a potential carbapenem-sparing option. Cefazolin, as a first-generation cephalosporin, is generally not effective against ESBL-producing organisms.[4]
| Organism | No. of Isolates | Flomoxef MIC50 (µg/mL) | Flomoxef MIC90 (µg/mL) | Citation |
| Escherichia coli | 196 | 0.125 | 0.25 | [5] |
| 93 | 1 | 4 | [6] | |
| Klebsiella pneumoniae | 124 | 0.125 | 0.5 | [5] |
| 83 | 0.5 | 16 | [6] | |
| Proteus mirabilis | 81 | 0.064 | 0.125 | [5] |
Table 3: Comparative Activity Against Anaerobic Bacteria
The activity against anaerobic bacteria, particularly the Bacteroides fragilis group, is a significant point of differentiation.
| Organism | Flomoxef MIC90 (µg/mL) | Cefazolin MIC90 (µg/mL) | Notes | Citation |
| Bacteroides fragilis group | Not specified, but stronger than other cephalosporins | >64 | Cefazolin generally has poor activity against the B. fragilis group. | [1][7][8] |
Experimental Protocols & Workflow
The data presented in this guide are derived from standard in vitro susceptibility testing methods designed to evaluate the interaction between an antibiotic and a microorganism under controlled laboratory conditions.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
-
Broth Microdilution: This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity after incubation.[5]
-
Agar Dilution: In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of multiple bacterial strains is then spotted onto the surface of the agar plates. The MIC is the lowest antibiotic concentration that inhibits visible bacterial growth after incubation.[2]
Time-Kill Kinetic Assays
Time-kill assays provide information on the rate of bactericidal activity.
-
Protocol: A standardized inoculum of bacteria is introduced into a broth medium containing the antibiotic at various concentrations (e.g., 2x, 4x, 8x MIC). At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated on antibiotic-free agar. After incubation, the number of colony-forming units (CFU/mL) is counted. The results are plotted as log10 CFU/mL versus time to visualize the rate of killing. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[9]
Protein Binding Assays
These assays determine the fraction of a drug that binds to plasma proteins.
-
Ultrafiltration: This is a common method where a plasma or serum sample containing the drug is placed in a device with a semipermeable membrane that allows only small, unbound drug molecules to pass through when subjected to centrifugal force. The concentration of the drug in the resulting ultrafiltrate (the unbound concentration) is measured and compared to the total drug concentration in the original sample to calculate the percentage of protein binding.[10]
Summary and Conclusion
This compound and Cefazolin share a common mechanism of action, but their in vitro antibacterial spectra show significant differences.
-
Gram-Positive Activity: Both agents demonstrate potent activity against staphylococci.[1][2] However, Cefazolin appears to be more active against common Streptococcus species.[1][3]
-
Gram-Negative Activity: The primary advantage of Flomoxef is its enhanced spectrum against Gram-negative bacteria, including many strains that produce extended-spectrum β-lactamases (ESBLs).[5][11] Cefazolin lacks this stability and is not a reliable agent for such infections.
-
Anaerobic Activity: Flomoxef shows superior activity against the Bacteroides fragilis group compared to Cefazolin and other cephalosporins.[1]
References
- 1. In vitro activity of flomoxef in comparison to other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of flomoxef and cefazolin in combination with vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of flomoxef in comparison to other cephalosporins PMID: 3372024 | MCE [medchemexpress.cn]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro activity of flomoxef and comparators against Escherichia coli, Klebsiella pneumoniae and Proteus mirabilis producing extended-spectrum β-lactamases in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of flomoxef against extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella pneumoniae in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in susceptibilities of species of the Bacteroides fragilis group to several beta-lactam antibiotics: indole production as an indicator of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Pharmacokinetics/Pharmacodynamics Evaluation of Flomoxef against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli In Vitro and In Vivo in a Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Binding in Translational Antimicrobial Development-Focus on Interspecies Differences [mdpi.com]
- 11. In Vitro Efficacy of Flomoxef against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae Associated with Urinary Tract Infections in Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Resistance Between Flomoxef Sodium and Other Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of Flomoxef Sodium against various bacterial isolates, particularly those exhibiting resistance to other cephalosporins. The data presented is compiled from multiple studies to offer a comprehensive overview of cross-resistance patterns, supported by detailed experimental methodologies and visual representations of key resistance pathways.
Executive Summary
Flomoxef, an oxacephem antibiotic, demonstrates a noteworthy spectrum of activity against both Gram-positive and Gram-negative bacteria. Of particular interest to researchers is its stability against certain β-lactamases, including some extended-spectrum β-lactamases (ESBLs), which are a common cause of resistance to third-generation cephalosporins. This stability suggests a lower potential for cross-resistance in specific bacterial populations. Clinical and in vitro data indicate that Flomoxef may serve as a viable alternative for infections caused by certain cephalosporin-resistant strains. However, resistance to Flomoxef can still emerge, primarily through the production of AmpC β-lactamases and carbapenemases.
Comparative In Vitro Activity: A Tabular Overview
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Flomoxef and other cephalosporins against key bacterial pathogens. The MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented to facilitate a direct comparison of potency.
Table 1: Comparative Activity against ESBL-Producing Escherichia coli
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
| Flomoxef | 0.125 - 1 | 0.5 - 8 | 88.8 - 98.9% [1][2][3] |
| Cefotaxime | >64 | >64 | 0%[4] |
| Ceftazidime | >64 | >64 | Low[2] |
| Cefepime | >32 | >64 | 10.9%[4] |
| Cefmetazole | 0.5 | 4 | 93.2 - 100%[4] |
| Imipenem | ≤0.5 | ≤0.5 | High[2] |
| Meropenem | ≤0.5 | ≤0.5 | High[2] |
Table 2: Comparative Activity against ESBL-Producing Klebsiella pneumoniae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
| Flomoxef | 0.5 - 1 | 1 - 16 | 88.3 - 89.2% [1][2][3] |
| Cefotaxime | >64 | >64 | Low[2] |
| Ceftazidime | >64 | >64 | Low[2] |
| Cefepime | >32 | >64 | Low[2] |
| Cefmetazole | 1 | 16 | High[5] |
| Imipenem | ≤1 | ≤1 | High[2] |
| Meropenem | ≤1 | ≤1 | High[2] |
Table 3: Comparative Activity against Methicillin-Susceptible Staphylococcus aureus (MSSA)
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Flomoxef | 0.44 - 0.5 | 0.5 [3][6] |
| Cefazolin | Similar to Flomoxef | Similar to Flomoxef[7] |
| Cefotaxime | More active than Flomoxef | More active than Flomoxef[7] |
Table 4: Comparative Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MIC Range (µg/mL) | Efficacy Rate |
| Flomoxef | 4 - ≥16 [8] | 83.3% [9] |
Experimental Protocols
The data presented in this guide are primarily derived from studies employing the broth microdilution method to determine Minimum Inhibitory Concentrations (MICs), in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (Based on CLSI M07 and M100 Standards)
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and comparator cephalosporins are prepared at known concentrations. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.[12]
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates to obtain fresh, pure colonies. Several colonies are then used to prepare a bacterial suspension in a sterile broth or saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.[13]
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[12]
-
Quality Control: Standard quality control strains, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213, are tested concurrently to ensure the accuracy and reproducibility of the results.[13] The MIC values for these control strains must fall within the acceptable ranges specified in the CLSI M100 document.[1][14][15][16][17]
Mechanisms of Resistance and Cross-Resistance
Understanding the mechanisms of cephalosporin resistance is crucial for interpreting cross-resistance data. The two primary mechanisms conferring resistance to third-generation cephalosporins in Gram-negative bacteria are the production of Extended-Spectrum β-Lactamases (ESBLs) and AmpC β-lactamases.
Extended-Spectrum β-Lactamase (ESBL) Production
ESBLs are enzymes that hydrolyze and inactivate a wide range of β-lactam antibiotics, including penicillins and third-generation cephalosporins.[18][19] Bacteria producing ESBLs often exhibit cross-resistance to many cephalosporins. Flomoxef's oxacephem structure provides it with a degree of stability against hydrolysis by some ESBLs, which can result in lower MICs compared to third-generation cephalosporins.[20]
Figure 1: Simplified workflow of ESBL-mediated resistance and Flomoxef's relative stability.
AmpC β-Lactamase Induction and Derepression
AmpC β-lactamases are another important cause of resistance to cephalosporins.[21] Their expression can be inducible in the presence of certain β-lactams or constitutively high (derepressed) due to mutations in regulatory genes.[22] Flomoxef is generally less stable to AmpC enzymes compared to ESBLs, and bacteria that overproduce AmpC are more likely to exhibit cross-resistance to Flomoxef.[5]
Figure 2: Simplified signaling pathway for inducible AmpC β-lactamase-mediated resistance.
Conclusion
The available in vitro data suggests that this compound retains significant activity against many bacterial strains that have developed resistance to third-generation cephalosporins, particularly those producing certain types of ESBLs. This indicates a lower likelihood of complete cross-resistance in these specific cases. However, cross-resistance is more probable in bacteria that hyperproduce AmpC β-lactamases. For drug development professionals, Flomoxef's chemical structure and its resulting stability against some β-lactamases offer a valuable reference point for the design of new cephalosporin derivatives with enhanced resistance profiles. Researchers and scientists should consider the specific resistance mechanisms present in their isolates when evaluating the potential efficacy of Flomoxef. Further studies are warranted to explore the clinical implications of these in vitro findings and to monitor the evolution of resistance to Flomoxef.
References
- 1. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 2. In Vitro Efficacy of Flomoxef against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae Associated with Urinary Tract Infections in Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flomoxef showed excellent in vitro activity against clinically important gram-positive and gram-negative pathogens causing community- and hospital-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Klebsiella pneumoniae presents antimicrobial drug resistance for β-lactam through the ESBL/PBP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interpretive criteria of antimicrobial disk susceptibility tests with flomoxef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of flomoxef in comparison to other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. researchgate.net [researchgate.net]
- 10. dokumen.pub [dokumen.pub]
- 11. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 12. protocols.io [protocols.io]
- 13. Antimicrobial susceptibility testing. [bio-protocol.org]
- 14. CLSI M100 32nd Edition Released | News | CLSI [clsi.org]
- 15. standards.globalspec.com [standards.globalspec.com]
- 16. iacld.com [iacld.com]
- 17. goums.ac.ir [goums.ac.ir]
- 18. researchgate.net [researchgate.net]
- 19. Extended-Spectrum β-Lactamases (ESBL): Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medrxiv.org [medrxiv.org]
- 21. Complex Regulation Pathways of AmpC-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Flomoxef Sodium and Imipenem Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial activity of Flomoxef Sodium, an oxacephem antibiotic, and imipenem, a broad-spectrum carbapenem. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating these two important β-lactam antibiotics.
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
Both this compound and imipenem exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1] They act by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to a weakening of the cell wall and subsequent cell lysis.
Caption: Bacterial cell wall synthesis and the inhibitory action of β-lactam antibiotics.
In Vitro Activity
The in vitro activity of this compound and imipenem has been evaluated against a wide range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. It is important to note that direct comparisons of MIC values should be made with caution when data is compiled from different studies due to potential variations in methodology and bacterial isolates.
Gram-Negative Bacteria
Flomoxef has demonstrated excellent activity against many ESBL-producing Enterobacterales.[2][3] Imipenem generally maintains a broader spectrum of activity against Gram-negative bacteria. A 1991 study noted that Flomoxef has no activity against Pseudomonas species.[4]
| Organism | Flomoxef MIC50 (µg/mL) | Flomoxef MIC90 (µg/mL) | Imipenem MIC50 (µg/mL) | Imipenem MIC90 (µg/mL) |
| Escherichia coli (ESBL-producing) | 0.125 | 0.5-1 | 0.25 | 1 |
| Klebsiella pneumoniae (ESBL-producing) | 0.5 | 8-16 | 0.5 | 2 |
| Proteus mirabilis (ESBL-producing) | 0.064-0.125 | 0.25-0.5 | N/A | N/A |
Note: Data for Flomoxef against ESBL-producing isolates is from studies conducted in China and Korea.[2][5] Imipenem data is representative of general susceptibility patterns.
Gram-Positive Bacteria
Flomoxef shows strong antibacterial activity against staphylococci, including methicillin-resistant strains (MRSA), and streptococci, with the exception of Enterococcus faecalis and Enterococcus faecium.[4] Imipenem is also highly active against many Gram-positive cocci.
| Organism | Flomoxef MIC50 (µg/mL) | Flomoxef MIC90 (µg/mL) | Imipenem MIC50 (µg/mL) | Imipenem MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 | 0.5 | ≤0.06 | 0.06 |
| Streptococcus pyogenes | 0.125 | 0.25 | ≤0.06 | ≤0.06 |
| Streptococcus pneumoniae | 2 | 16 | ≤0.06 | 0.12 |
Note: Flomoxef data is from a study by Yang et al. (2015).[3] Imipenem data is representative of general susceptibility patterns.
Anaerobic Bacteria
Both this compound and imipenem are reported to be very active against Gram-positive and Gram-negative anaerobes.[4] One study found that the inhibitory and bactericidal activity of imipenem was similar to that of latamoxef against several anaerobic strains.[3]
In Vivo Efficacy
Direct comparative in vivo studies between this compound and imipenem in animal models are limited in the available literature. However, individual studies have demonstrated the efficacy of both agents in various infection models.
For instance, a study using a murine peritoneal sepsis model demonstrated the efficacy of imipenem in treating infections caused by Pseudomonas aeruginosa.[6][7] Clinical data has also shown a correlation between the MIC of Flomoxef for Enterobacteriaceae and patient mortality in bloodstream infections, with lower mortality observed for isolates with an MIC of ≤1 mg/L.[8]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.
Protocol Steps:
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and then serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Resistance Mechanisms
Resistance to both this compound and imipenem can emerge through various mechanisms. For β-lactam antibiotics in general, the most common resistance mechanisms include:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. Flomoxef is stable against many common ESBLs but can be hydrolyzed by AmpC β-lactamases and carbapenemases. Imipenem is generally stable to hydrolysis by most β-lactamases but is susceptible to carbapenemases.
-
Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of the antibiotic, leading to decreased efficacy.
-
Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can restrict the entry of the antibiotic into the cell.
-
Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport the antibiotic out of the cell.
Caption: Common mechanisms of bacterial resistance to β-lactam antibiotics.
Conclusion
Both this compound and imipenem are potent bactericidal agents that target the bacterial cell wall. Flomoxef demonstrates excellent activity against many Gram-positive organisms, including MRSA, and ESBL-producing Enterobacterales, positioning it as a potential carbapenem-sparing option in certain clinical scenarios. Imipenem typically offers a broader spectrum of activity, particularly against challenging Gram-negative pathogens like Pseudomonas aeruginosa. The choice between these agents for research and development will depend on the specific target pathogens, local resistance patterns, and the desired antimicrobial spectrum. Further direct comparative studies, particularly in vivo, would be beneficial to more definitively delineate their relative therapeutic potential.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. In vitro activity of flomoxef and comparators against Escherichia coli, Klebsiella pneumoniae and Proteus mirabilis producing extended-spectrum β-lactamases in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flomoxef showed excellent in vitro activity against clinically important gram-positive and gram-negative pathogens causing community- and hospital-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro activity of flomoxef compared to four other cephalosporins and imipenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of flomoxef against extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella pneumoniae in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of imipenem combined with dimercaptosuccinic acid in a murine sepsis model using Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Relation between flomoxef minimum inhibitory concentrations and clinical outcomes of patients treated with flomoxef for Enterobacteriaceae bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Flomoxef Sodium and Meropenem Against Resistant Pathogens
In the landscape of antimicrobial resistance, the judicious selection of antibiotics is paramount for successful patient outcomes. This guide provides a detailed comparative analysis of Flomoxef Sodium, an oxacephem antibiotic, and Meropenem, a broad-spectrum carbapenem, in their activity against resistant bacterial pathogens, particularly Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform research and clinical perspectives.
In Vitro Susceptibility
The in vitro activity of an antimicrobial agent is a critical determinant of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a key metric in this assessment, representing the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: Comparative In Vitro Activity (MIC) of Flomoxef and Meropenem against ESBL-Producing E. coli and K. pneumoniae
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) | Reference |
| ESBL-producing E. coli | Flomoxef | 1 | 4 | 98.9 | [1] |
| Meropenem | ≤0.06 | ≤0.06 | - | [2] | |
| ESBL-producing K. pneumoniae | Flomoxef | 0.5 | 16 | 89.2 | [1] |
| Meropenem | ≤0.06 | 0.12 | - | [2] | |
| ESBL-producing Enterobacteriaceae (general) * | Flomoxef | 0.5 | 2 | - | [2] |
| Meropenem | ≤0.06 | 0.12 | - | [2] |
Note: Data is compiled from different studies and may not be directly comparable due to variations in methodology and geographical location of isolates.
Meropenem generally exhibits lower MIC values against ESBL-producing isolates compared to Flomoxef, indicating greater in vitro potency.[2] However, Flomoxef maintains good in vitro activity against a high percentage of ESBL-producing E. coli and K. pneumoniae.[1]
Clinical Efficacy
Clinical outcome studies are vital to contextualize in vitro data. While direct, large-scale, head-to-head clinical trials comparing Flomoxef and Meropenem for infections caused by resistant pathogens are limited, retrospective studies provide valuable insights.
Table 2: Clinical Outcomes in Bacteremia Caused by ESBL-Producing E. coli or K. pneumoniae
| Treatment Group | Primary Endpoint | Outcome | p-value | Reference |
| Flomoxef | 30-day mortality | 28.8% | <0.05 (compared to carbapenem) | [3] |
| Carbapenem | 30-day mortality | 12.8% | [3] | |
| Flomoxef (MIC ≤1 mg/L) | Sepsis-related mortality | 8.7% | 0.73 (compared to carbapenem) | [3] |
| Carbapenem | Sepsis-related mortality | 6.4% | [3] | |
| Flomoxef (MIC 2-8 mg/L) | 30-day mortality | 38.4% | <0.05 (compared to carbapenem) | [3] |
| Carbapenem | 30-day mortality | 18.6% | [3] |
A retrospective study on bacteremia caused by ESBL-producing E. coli or K. pneumoniae found that definitive therapy with Flomoxef was associated with a significantly higher 30-day mortality rate compared to carbapenems.[3] However, for infections caused by isolates with a Flomoxef MIC of ≤1 mg/L, the sepsis-related mortality rates were similar between the Flomoxef and carbapenem groups.[3] This suggests that the MIC of Flomoxef is a critical determinant of its clinical success in treating serious infections caused by ESBL-producing pathogens.
Another study comparing Flomoxef to ertapenem (a carbapenem) for cefotaxime-resistant Enterobacteriaceae bacteremia found no significant difference in 28-day mortality rates between the two groups.[4]
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the presented data. Below are summaries of the key experimental protocols.
In Vitro Susceptibility Testing
-
Bacterial Isolates: Clinical isolates of ESBL-producing E. coli and K. pneumoniae were collected from various medical centers.[1][2]
-
MIC Determination: The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]
-
ESBL Production Confirmation: ESBL production was confirmed using methods such as the double-disk synergy test.[5]
Retrospective Clinical Studies
-
Patient Population: Adult patients with bacteremia caused by ESBL-producing E. coli or K. pneumoniae were included in the analyses.[3]
-
Data Collection: Patient demographics, clinical characteristics, antimicrobial treatment, and outcomes (e.g., 30-day mortality, sepsis-related mortality) were collected from medical records.[3][4]
-
Statistical Analysis: Propensity score matching was used to minimize confounding variables when comparing treatment outcomes between the Flomoxef and carbapenem groups.[3]
Visualizing Mechanisms and Workflows
To further elucidate the comparative aspects, the following diagrams illustrate the mechanism of action of β-lactam antibiotics and a typical workflow for a comparative clinical study.
Conclusion
Based on the available evidence, Meropenem demonstrates superior in vitro potency against ESBL-producing Enterobacteriaceae compared to Flomoxef.[2] Clinically, carbapenems are generally associated with better outcomes in the treatment of severe infections caused by these resistant pathogens, particularly when the Flomoxef MIC is elevated.[3] However, Flomoxef may be a viable carbapenem-sparing option in less severe infections, such as urinary tract infections, or when the causative organism exhibits a low MIC (≤1 mg/L) to Flomoxef.[3][6]
The decision to use Flomoxef or Meropenem should be guided by the specific clinical scenario, the severity of the infection, local antimicrobial susceptibility patterns, and the MIC of the infecting pathogen. Further prospective, randomized controlled trials are warranted to more definitively establish the comparative efficacy of Flomoxef and Meropenem in treating infections caused by resistant pathogens.
References
- 1. In vitro activity of flomoxef against extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella pneumoniae in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro efficacy of humanized regimen of flomoxef against extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effectiveness of flomoxef versus carbapenems in the treatment of bacteraemia due to extended-spectrum β-lactamase-producing Escherichia coli or Klebsiella pneumoniae with emphasis on minimum inhibitory concentration of flomoxef: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. interesjournals.org [interesjournals.org]
- 6. In Vitro Efficacy of Flomoxef against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae Associated with Urinary Tract Infections in Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
Statistical validation of Flomoxef Sodium efficacy data in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and statistical validation of the preclinical efficacy data for Flomoxef Sodium, an oxacephem antibiotic. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and professionals involved in drug development.
Executive Summary
This compound is a broad-spectrum, second-generation oxacephem antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[2][3] Preclinical studies, both in vitro and in vivo, have consistently demonstrated its efficacy, particularly against clinically important pathogens, including extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. This guide synthesizes the available preclinical data to provide a clear comparison of this compound's efficacy against other antimicrobial agents.
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. The process involves the following key steps:
-
Penetration of the Bacterial Cell Wall : this compound penetrates the outer membrane of Gram-negative bacteria to reach the periplasmic space.
-
Binding to Penicillin-Binding Proteins (PBPs) : In the periplasmic space, it covalently binds to and inactivates PBPs, which are essential enzymes for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall.[2][3]
-
Inhibition of Peptidoglycan Synthesis : The inactivation of PBPs leads to the inhibition of the transpeptidation step in peptidoglycan synthesis, weakening the cell wall.[3]
-
Cell Lysis : The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[2][3]
Figure 1: Mechanism of action of this compound.
In Vitro Efficacy
The in vitro activity of this compound has been extensively evaluated against a wide array of clinical isolates. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Comparative MIC Data
The following tables summarize the MIC50 and MIC90 values (the MICs at which 50% and 90% of isolates are inhibited, respectively) of this compound against various Gram-positive and Gram-negative bacteria, in comparison to other commonly used antibiotics.
Table 1: In Vitro Activity of this compound and Comparators against Gram-Negative Bacteria
| Organism (Number of Isolates) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) | Reference |
| Escherichia coli | Flomoxef | 0.125 | 0.5-1 | 88.8 | [4][5] |
| Cefotaxime | >64 | >64 | 0 | [5] | |
| Cefepime | >64 | >64 | 10.9 | [5] | |
| Imipenem | ≤0.5 | ≤0.5 | - | [6] | |
| Meropenem | ≤0.5 | ≤0.5 | 97.6 | [6][7] | |
| Klebsiella pneumoniae | Flomoxef | 0.125 | 0.5-1 | 88.3 | [4][5] |
| Cefotaxime | >64 | >64 | - | [5] | |
| Cefepime | >64 | >64 | - | [5] | |
| Imipenem | ≤1 | ≤1 | - | [6] | |
| Meropenem | ≤1 | ≤1 | - | [6] | |
| Proteus mirabilis | Flomoxef | 0.125 | 0.5-1 | 97.7 | [4][5] |
| ESBL-producing E. coli | Flomoxef | 4 | - | 81.9 | [7] |
| Imipenem | - | - | 81.9 | [7] | |
| Meropenem | - | - | 97.6 | [7] |
Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria
| Organism (Number of Isolates) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | Flomoxef | 0.5 | 0.5 | [4][5] |
| Streptococcus pyogenes | Flomoxef | 0.125 | 0.25 | [4][5] |
| Streptococcus pneumoniae | Flomoxef | 2 | 16 | [4][5] |
In Vivo Efficacy: Neutropenic Murine Thigh Infection Model
The in vivo efficacy of this compound has been validated in preclinical animal models, with the neutropenic murine thigh infection model being a standard for evaluating the pharmacokinetics/pharmacodynamics (PK/PD) of antibiotics.[8]
A key study evaluated the PK/PD characteristics of Flomoxef against ESBL-producing E. coli in this model. The results demonstrated that the antibacterial activity of Flomoxef correlated with the time that the free drug concentration remained above the MIC (fT>MIC).[9]
Table 3: In Vivo Efficacy of this compound in a Neutropenic Murine Thigh Infection Model against ESBL-producing E. coli
| PK/PD Index | Target Value for 1 log10 CFU Reduction | Key Finding | Reference |
| fT>MIC | 35.1% | fT>MIC is the most significant PK/PD index for Flomoxef efficacy against ESBL-producing E. coli. | [9][10] |
This finding is crucial for optimizing dosing regimens in clinical settings to ensure therapeutic success.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the MIC of an antimicrobial agent.[3][4]
Figure 2: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Preparation of Antibiotic Dilutions : A series of two-fold dilutions of the antibiotics are prepared in Mueller-Hinton broth in a 96-well microtiter plate.[4]
-
Inoculum Preparation : A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation : Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation : The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results : The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
In Vitro Time-Kill Curve Study
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.[11][12]
Detailed Steps:
-
Preparation : A logarithmic-phase bacterial culture is diluted to a starting inoculum of approximately 10^5 to 10^6 CFU/mL in fresh broth.
-
Exposure : The bacterial suspension is exposed to various concentrations of the antibiotic (e.g., 0.25x, 1x, 4x, and 16x MIC). A growth control with no antibiotic is included.
-
Sampling : Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantification : The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).
-
Analysis : The results are plotted as log10 CFU/mL versus time to visualize the killing kinetics of the antibiotic.
Neutropenic Murine Thigh Infection Model
This in vivo model is used to assess the efficacy of antibiotics in a setting that mimics a soft tissue infection in an immunocompromised host.[8][13]
Figure 3: Experimental workflow for the neutropenic murine thigh infection model.
Detailed Steps:
-
Induction of Neutropenia : Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[13][14]
-
Infection : A defined inoculum of the test bacterium is injected directly into the thigh muscle of the neutropenic mice.[13]
-
Treatment : At a specified time post-infection (e.g., 2 hours), treatment with this compound or a comparator antibiotic is initiated. Different dosing regimens can be tested.
-
Euthanasia and Tissue Collection : At the end of the treatment period (e.g., 24 hours), the mice are euthanized, and the infected thigh is aseptically removed.
-
Bacterial Quantification : The thigh tissue is homogenized, and serial dilutions are plated to determine the number of viable bacteria (CFU/thigh).
-
Pharmacokinetic/Pharmacodynamic Analysis : Blood samples are collected at various time points to determine the drug's pharmacokinetic profile. The relationship between drug exposure and the reduction in bacterial load is then analyzed to determine the key PK/PD driver of efficacy.
Conclusion
The preclinical data for this compound robustly support its potent bactericidal activity against a broad spectrum of clinically relevant bacteria, including challenging ESBL-producing strains. In vitro studies consistently demonstrate low MIC values, often superior to other cephalosporins, particularly against resistant Gram-negative pathogens. Furthermore, in vivo studies in established animal models, such as the neutropenic murine thigh infection model, have validated its efficacy and identified the key PK/PD parameter (fT>MIC) for optimizing its therapeutic use. This comprehensive preclinical profile provides a strong foundation for the continued clinical investigation and use of this compound in the treatment of bacterial infections.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. goldbio.com [goldbio.com]
- 5. Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 9. Pharmacokinetics/Pharmacodynamics Evaluation of Flomoxef against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli In Vitro and In Vivo in a Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. actascientific.com [actascientific.com]
- 12. journals.asm.org [journals.asm.org]
- 13. noblelifesci.com [noblelifesci.com]
- 14. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
